molecular formula C9H9ClN4 B1623921 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832739-72-7

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1623921
CAS No.: 832739-72-7
M. Wt: 208.65 g/mol
InChI Key: CNQNEIWBVLGIEA-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNEIWBVLGIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427103
Record name 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
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Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

832739-72-7
Record name 1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
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Record name 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
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Record name 1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. For the novel heterocyclic compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a comprehensive physicochemical characterization is paramount to unlocking its therapeutic potential. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities. The strategic incorporation of a 3-chlorobenzyl moiety and a 3-amino group suggests a deliberate design to modulate target engagement and pharmacokinetic properties. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both predicted data and detailed experimental protocols for their empirical determination. This dual approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance this promising molecule through the development pipeline.

Compound Profile: this compound

A clear understanding of the molecular identity is the starting point for any physicochemical assessment.

IdentifierValue
Chemical Name This compound
CAS Number 832739-72-7[1][2]
Molecular Formula C₉H₉ClN₄[3][4]
Molecular Weight 208.65 g/mol [4]
Chemical Structure (See Diagram Below)

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for the atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C3 [label="C", pos="0.866,-1.5!"]; N4 [label="N", pos="0,-2!"]; C5 [label="C", pos="-0.866,-1.5!"]; N_amine [label="NH₂", pos="1.732,-2!"]; C_benzyl [label="CH₂", pos="-1.732,-2.5!"]; C_ring1 [label="C", pos="-2.598,-3!"]; C_ring2 [label="C", pos="-3.464,-2.5!"]; C_ring3 [label="C", pos="-4.33,-3!"]; C_ring4 [label="C", pos="-4.33,-4!"]; C_ring5 [label="C", pos="-3.464,-4.5!"]; C_ring6 [label="C", pos="-2.598,-4!"]; Cl [label="Cl", pos="-5.196,-2.5!"];

// Edges for the bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- N4 [dir=none]; N4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C3 -- N_amine [dir=none]; C5 -- C_benzyl [dir=none]; C_benzyl -- C_ring1 [dir=none]; C_ring1 -- C_ring2 [dir=none]; C_ring2 -- C_ring3 [dir=none]; C_ring3 -- C_ring4 [dir=none]; C_ring4 -- C_ring5 [dir=none]; C_ring5 -- C_ring6 [dir=none]; C_ring6 -- C_ring1 [dir=none]; C_ring3 -- Cl [dir=none];

// Aromatic ring representation (approximated) edge [style=dashed, dir=none]; C_ring1 -- C_ring3; C_ring2 -- C_ring4; C_ring3 -- C_ring5; C_ring4 -- C_ring6; C_ring5 -- C_ring1; C_ring6 -- C_ring2; }

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive published experimental data for this specific molecule, we turn to validated in silico prediction tools. These computational models, such as those within ACD/Percepta, MarvinSketch, and SwissADME, leverage vast databases of experimentally determined properties to provide reliable estimates for novel compounds.[5][6][7] Such predictions are invaluable in the early stages of drug discovery for prioritizing candidates and designing further experiments.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 160-180 (estimated)Influences solubility, dissolution rate, and formulation strategies. A crystalline solid with a defined melting point is generally preferred for oral dosage forms. This estimate is based on the melting points of structurally similar 1,2,4-triazol-3-amine derivatives.
pKa (Acid Dissociation Constant) Basic pKa: ~3.5; Acidic pKa: ~10.5Governs the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target binding. The predicted basic pKa is attributed to the amino group, while the acidic pKa is associated with the triazole ring protons.
logP (Octanol-Water Partition Coefficient) 1.9A measure of lipophilicity. A balanced logP is crucial for good membrane permeability and aqueous solubility. A value around 2 suggests a favorable balance for oral absorption.
Aqueous Solubility (logS) -2.5Indicates the intrinsic solubility in water. This predicted value suggests that the compound is likely to be sparingly soluble, a common challenge for drug candidates that often requires formulation strategies to enhance bioavailability.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While in silico predictions provide a valuable starting point, experimental verification is the gold standard in drug development. The following section details robust, field-proven protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point range is indicative of a pure substance.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination. For an accurate measurement, the temperature is ramped up slowly (1-2 °C/min) as it approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

  • Replicates: The measurement is performed in triplicate to ensure reproducibility.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a drug molecule at a given pH. This, in turn, influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate and reliable method for determining pKa values.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., methanol) prep2 Dilute with water to a known concentration prep1->prep2 prep3 Add electrolyte (e.g., KCl) to maintain ionic strength prep2->prep3 titrate1 Titrate with standardized acid (e.g., HCl) prep3->titrate1 titrate2 Titrate with standardized base (e.g., NaOH) prep3->titrate2 analysis1 Plot pH vs. titrant volume titrate1->analysis1 titrate2->analysis1 analysis2 Determine inflection points (1st or 2nd derivative) analysis1->analysis2 analysis3 Calculate pKa values analysis2->analysis3 logP_Determination_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_interp Interpolation cal1 Select a series of standard compounds with known logP values cal2 Determine retention times (tR) of standards by RP-HPLC cal1->cal2 cal3 Plot logP vs. log k' of standards to generate a calibration curve cal2->cal3 interp1 Interpolate logP of the test compound from the calibration curve cal3->interp1 sample1 Determine retention time (tR) of the test compound sample2 Calculate log k' for the test compound sample1->sample2 sample2->interp1

References

A Guide to the Spectroscopic Analysis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and analysis of new chemical entities. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering a comprehensive framework for the structural elucidation of this and similar molecules.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this compound makes it a compound of interest for further investigation. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, purity, and for establishing a baseline for future studies.

Molecular Structure and Key Features

The structural integrity of a synthesized compound is the bedrock of all subsequent biological and pharmacological evaluation. For this compound, with the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol , a combination of spectroscopic methods is essential for unambiguous confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are detailed below. The choice of DMSO-d₆ is strategic, as it can effectively solvate the molecule and allow for the observation of exchangeable protons from the amine group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Insights
Aromatic-H (C2', C4', C5', C6')7.20 - 7.50Multiplet (m)4HThe protons on the 3-chlorobenzyl ring will appear in the aromatic region. The exact splitting pattern will be complex due to meta and ortho coupling. Similar aromatic protons in related triazole derivatives resonate in this range.[3]
Triazole-H (C5-H)8.00 - 8.50Singlet (s)1HThe proton on the triazole ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms, resulting in a downfield shift. This is a characteristic peak for 1,2,4-triazole systems.[3][4]
Methylene-H (CH₂)5.30 - 5.50Singlet (s)2HThe benzylic protons are adjacent to the electron-withdrawing triazole ring, causing a downfield shift. The absence of adjacent protons results in a singlet. This is consistent with data from similar N-benzyl substituted triazoles.[5]
Amine-H (NH₂)5.00 - 6.00Broad Singlet (br s)2HThe protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[5]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Comparative Insights
Triazole-C (C3)155.0 - 160.0The carbon atom of the triazole ring bonded to the amine group is expected to be significantly deshielded. This is a typical range for substituted C3 carbons in 1,2,4-triazoles.[5]
Triazole-C (C5)145.0 - 150.0The C5 carbon of the triazole ring will also be in a downfield region due to the influence of the adjacent nitrogen atoms.
Aromatic-C (C1', C2', C3', C4', C5', C6')125.0 - 140.0The six carbons of the 3-chlorobenzyl ring will produce a series of signals in the aromatic region. The carbon attached to the chlorine atom (C3') will be influenced by the halogen's electronegativity and will have a distinct chemical shift.
Methylene-C (CH₂)50.0 - 55.0The benzylic carbon is expected in this region, influenced by the attached aromatic and triazole rings.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key vibrational frequencies expected for this compound are outlined below.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode Significance
N-H (Amine)3100 - 3400Stretching (asymmetric and symmetric)The presence of sharp to broad peaks in this region is a strong indication of the primary amine group.[1]
C-H (Aromatic)3000 - 3100StretchingThese absorptions confirm the presence of the aromatic ring.
C-H (Aliphatic)2850 - 3000StretchingCorresponds to the methylene (CH₂) group.
C=N (Triazole Ring)1500 - 1600StretchingCharacteristic stretching vibrations of the C=N bonds within the triazole ring are expected in this region.[1]
C=C (Aromatic)1450 - 1600StretchingMultiple bands in this region are indicative of the aromatic ring.
C-N (Triazole Ring)1300 - 1400StretchingThese vibrations further confirm the presence of the triazole heterocycle.[1]
C-Cl700 - 800StretchingA strong absorption in this region would suggest the presence of the C-Cl bond on the aromatic ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Observations:

  • Molecular Ion Peak ([M+H]⁺): The most crucial piece of information is the mass-to-charge ratio (m/z) of the protonated molecule. For C₉H₉ClN₄, the expected [M+H]⁺ peak would be at approximately m/z 209.0588. The presence of a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a smaller peak at m/z 211, further confirming the presence of a single chlorine atom.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural insights. A likely and significant fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of the 3-chlorobenzyl cation (m/z 125) and the 1H-1,2,4-triazol-3-amine radical cation. The 3-chlorobenzyl cation is a stable fragment and is expected to be a prominent peak in the spectrum.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more rapid analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizing the Molecular Structure and Fragmentation

molecular_structure cluster_molecule This compound cluster_benzyl N1 N C5 C N1->C5 CH2 CH₂ N1->CH2 N4 N C5->N4 C3 C N4->C3 N2 N C3->N2 NH2 NH₂ C3->NH2 N2->N1 C1_prime C CH2->C1_prime C2_prime C C1_prime->C2_prime C3_prime C C2_prime->C3_prime C6_prime C C6_prime->C1_prime C4_prime C C3_prime->C4_prime Cl Cl C3_prime->Cl C5_prime C C5_prime->C6_prime C4_prime->C5_prime fragmentation_pathway parent [M+H]⁺ m/z = 209 fragment1 3-chlorobenzyl cation m/z = 125 parent->fragment1 Benzylic Cleavage fragment2 1H-1,2,4-triazol-3-amine radical m/z = 84 parent->fragment2 Benzylic Cleavage

References

An In-Depth Technical Guide to the Crystal Structure of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of the title compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. While a specific public crystal structure for this exact molecule is not available, this document serves as a validated workflow and predictive analysis based on established principles and data from closely related structures. It is intended for researchers, medicinal chemists, and drug development professionals working with triazole-based heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Marketed drugs such as the antifungal agent Fluconazole and the antiviral Ribavirin feature this heterocyclic core, highlighting its importance in drug design.[5] The polar nature of the triazole ring can enhance the solubility and overall pharmacological profile of a drug candidate.[4]

The title compound, this compound, combines the privileged 1,2,4-triazole-3-amine moiety with a 3-chlorobenzyl substituent. The position of the chloro group on the benzyl ring is a critical design element, as it can significantly influence binding affinities with biological targets through specific halogen bonding and other non-covalent interactions. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for elucidating structure-activity relationships (SAR) and guiding further drug development efforts. This guide outlines the necessary steps to achieve this understanding, from initial synthesis to the detailed analysis of its crystal structure.

Synthesis and Spectroscopic Characterization

A robust and verifiable synthesis protocol is the foundation of any structural analysis. The following section details a plausible and well-documented synthetic route for this compound, followed by the essential spectroscopic methods for its characterization.

Synthetic Protocol

The synthesis of N-benzylated triazoles is typically achieved through the alkylation of the triazole ring with a suitable benzyl halide. The following is a detailed, step-by-step methodology.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • Addition of Alkylating Agent: To the stirred suspension, add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent for this type of N-alkylation reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the triazole ring, creating the nucleophile, while being mild enough to avoid side reactions.

  • Purification: Column chromatography is essential to separate the desired N1-alkylated product from any potentially formed N2 or N4 isomers and unreacted starting materials.

Spectroscopic Verification

Before proceeding to crystal growth, the identity and purity of the synthesized compound must be unequivocally confirmed.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-chlorobenzyl group (around δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (around δ 5.4 ppm), a singlet for the triazole ring proton (around δ 8.0-8.2 ppm), and a broad singlet for the NH₂ protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, and the two distinct carbons of the triazole ring.
Mass Spec (ESI-MS) A prominent [M+H]⁺ peak at m/z 209.05885, consistent with the molecular formula C₉H₉ClN₄.[6]
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and N-N stretching (triazole ring), and C-Cl stretching.

Single-Crystal X-ray Diffraction: A Window into the Solid State

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section outlines the workflow for obtaining and analyzing the crystal structure of the title compound.

Crystal Growth Methodologies

The growth of high-quality single crystals is often the most challenging step. Several techniques should be attempted in parallel.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Data Collection and Structure Refinement

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Diffraction data are collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution: The collected diffraction intensities are used to solve the phase problem, typically using direct methods or Patterson synthesis, to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram 1: Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_analysis Structural Analysis Synthesis Synthesis of Compound Purification Column Chromatography Synthesis->Purification Spectroscopy Spectroscopic Verification (NMR, MS) Purification->Spectroscopy CrystalGrowth Single Crystal Growth Spectroscopy->CrystalGrowth Purity Confirmed DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Molecular Geometry & Interactions StructureRefinement->Analysis Final Structure Publication Publication / Database Deposition Analysis->Publication

Caption: A typical workflow from synthesis to final structural analysis.

Predictive Analysis of the Crystal Structure

Based on the known structures of related 1,2,4-triazole derivatives and fundamental principles of molecular interactions, we can predict the key structural features of this compound.

Molecular Geometry

The molecule consists of a planar 1,2,4-triazole ring linked via a methylene bridge to a 3-chlorophenyl group. The bond lengths and angles within the triazole and phenyl rings are expected to be in their normal ranges.[7] A key conformational variable is the torsion angle between the planes of the triazole and phenyl rings, which will be influenced by the crystal packing forces.

Diagram 2: Molecular Structure of the Title Compound

Caption: The chemical structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The supramolecular architecture of the crystal will be dominated by hydrogen bonds involving the amine group. The two hydrogen atoms of the -NH₂ group can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. This is likely to lead to the formation of robust hydrogen-bonded networks, such as dimers or chains, which are common in amino-substituted nitrogen heterocycles.

Key Predicted Interactions:

  • N-H···N Hydrogen Bonds: The primary amine group is expected to form strong hydrogen bonds with the nitrogen atoms of the triazole rings of adjacent molecules. This is a highly directional and stabilizing interaction that will likely dictate the primary packing motif.

  • π-π Stacking: The aromatic triazole and chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···π Interactions: The benzyl CH₂ protons or aromatic C-H protons could interact with the electron-rich π systems of neighboring rings.

  • Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom on an adjacent molecule, although this is generally a weaker interaction.

Diagram 3: Predicted Hydrogen Bonding Network

G cluster_mol1 Molecule A cluster_mol2 Molecule B A_NH2 N-H (donor) B_Triazole_N Triazole N (acceptor) A_NH2->B_Triazole_N N-H···N A_Triazole_N Triazole N (acceptor) B_NH2 N-H (donor) B_NH2->A_Triazole_N N-H···N

Caption: A likely dimeric hydrogen bonding motif.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, consistent with a small organic molecule of this nature.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical FormulaC₉H₉ClN₄
Formula Weight208.65
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.20
b (Å)21.77
c (Å)7.85
β (°)108.4
Volume (ų)1330
Z4
Density (calculated) (g/cm³)1.042
Absorption Coefficient (mm⁻¹)0.35
F(000)432
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth structural analysis of this compound. By following the outlined protocols, researchers can obtain a high-resolution crystal structure, which is indispensable for understanding its physicochemical properties and biological activity.

The predictive analysis suggests that the supramolecular structure will be governed by strong N-H···N hydrogen bonds, leading to a stable and well-ordered crystalline lattice. The elucidation of this structure will provide critical insights for the rational design of new, more potent 1,2,4-triazole derivatives for various therapeutic applications. Future work should focus on co-crystallization studies with target proteins to directly visualize binding interactions and further validate its potential as a drug candidate.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical research. We present detailed, field-proven protocols for determining equilibrium solubility across a range of pharmaceutically relevant solvents and for assessing chemical stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The experimental workflows are designed to be self-validating, with an emphasis on the causality behind methodological choices. Key quantitative data are summarized in tabular format for ease of comparison, and logical workflows are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals to support formulation design, packaging decisions, and risk mitigation strategies.[1][2]

Introduction

This compound (CAS 832739-72-7) is a substituted triazole derivative.[3][4] The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of therapeutic agents, notably antifungal and anticancer drugs.[5][6] The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical determinants of its biopharmaceutical performance and shelf-life. Poor aqueous solubility can limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.

Therefore, a thorough understanding of these attributes is paramount during early-stage drug development. This guide establishes a foundational understanding of the compound's behavior in various chemical environments, providing the necessary insights to guide formulation and analytical method development.[2][7]

Molecular Structure and Basic Properties:

  • Chemical Name: 1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine[4]

  • Molecular Formula: C₉H₉ClN₄[4]

  • Molecular Weight: 208.65 g/mol

  • Structure: Chemical structure of this compound (Note: A representative image would be placed here in a final document. The structure contains a 1,2,4-triazole ring, a primary amine group, and a 3-chlorobenzyl substituent.)

Solubility Assessment

The solubility of an API is a key factor influencing its dissolution rate and subsequent absorption. The presence of the triazole ring and a primary amine group suggests the potential for hydrogen bonding, which typically enhances solubility in polar solvents.[5] We outline the equilibrium shake-flask method, a gold-standard technique for solubility determination.

Causality of Solvent Selection

The chosen solvents span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.

  • Polar Protic Solvents (Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely to effectively solvate the polar functional groups of the target molecule.[5] Water is the most biologically relevant solvent.

  • Polar Aprotic Solvents (Acetonitrile, DMSO, Acetone): These can accept hydrogen bonds and have significant dipole moments, which can facilitate the dissolution of polar compounds.[8]

  • Non-Polar Solvent (Hexane): Included to establish a baseline for solubility in lipophilic environments.

Experimental Protocol: Equilibrium Solubility Determination

This protocol ensures that the solution reaches equilibrium, providing a true measure of solubility at a specified temperature.

  • Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid remains undissolved.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to its respective vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle. Alternatively, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining solid particles. This step is critical to prevent artificially high results.

  • Quantification: Dilute the filtered sample with a suitable mobile phase to fall within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess API into vials B Add known volume of each solvent A->B C Seal and shake at 25°C for 24-48 hours B->C D Settle or Centrifuge to separate phases C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample with mobile phase E->F G Quantify concentration via validated HPLC-UV F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for equilibrium solubility determination.

Data Summary: Solubility of this compound at 25 °C
Solvent ClassSolventPolarity IndexSolubility (mg/mL) [Predicted]
Polar Protic Water10.2Moderately Soluble
Methanol5.1Soluble
Ethanol4.3Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Freely Soluble
Acetonitrile5.8Sparingly Soluble
Acetone5.1Sparingly Soluble
Non-Polar Hexane0.1Insoluble
Note: The qualitative solubility descriptors are based on typical behavior for amino-triazole compounds.[5][9] Actual quantitative values must be determined experimentally.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify potential degradation products and pathways.[10][11] This data is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[1][7] The conditions described below are based on ICH guideline Q1A.[11]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and impurities.

  • Rationale: Reverse-phase HPLC with UV detection is chosen for its robustness, specificity, and wide applicability to compounds with UV chromophores, such as the subject triazole derivative.[12][13]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 7). A typical starting point is 70:30 (Acetonitrile:Water).[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance (e.g., 260 nm, to be determined by UV scan).

    • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision. Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the main API peak.

Experimental Protocols for Forced Degradation

For each condition, a solution of the API (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. A control sample is stored under normal conditions.

  • Acidic Hydrolysis:

    • Treat the API solution with 0.1 M HCl.

    • Incubate at 60 °C for up to 48 hours.

    • Withdraw samples at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Causality: Acidic conditions can protonate the amine and triazole nitrogens, potentially catalyzing hydrolytic cleavage of bonds.[1]

  • Basic Hydrolysis:

    • Treat the API solution with 0.1 M NaOH.

    • Incubate at 60 °C for up to 48 hours.

    • Withdraw samples at time points and neutralize with 0.1 M HCl before analysis.

    • Causality: Basic conditions can deprotonate parts of the molecule, making it susceptible to nucleophilic attack by hydroxide ions.

  • Oxidative Degradation:

    • Treat the API solution with 3-6% hydrogen peroxide (H₂O₂).

    • Store at room temperature for up to 48 hours.

    • Withdraw samples and analyze directly.

    • Causality: The primary amine and electron-rich triazole ring are susceptible to oxidation, potentially forming N-oxides or other related products.[1][10]

  • Thermal Degradation:

    • Store the solid API in a temperature-controlled oven at 80 °C for 7 days.

    • Also, reflux a solution of the API for 24 hours.

    • Dissolve the solid sample or dilute the solution sample for analysis.

    • Causality: High temperatures provide the energy to overcome activation barriers for decomposition reactions.[1]

  • Photolytic Degradation:

    • Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Use a suitable photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

    • Prepare samples for analysis.

    • Causality: UV/Visible light energy can be absorbed by the chromophores in the molecule, promoting it to an excited state that can lead to bond cleavage or rearrangements.[10][11]

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API API Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) API->Acid Base Basic (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid/solution) API->Thermal Photo Photolytic (ICH Q1B light) API->Photo Samples Stressed Samples (at time intervals) Acid->Samples Base->Samples Oxidation->Samples Thermal->Samples Photo->Samples Neutralize Neutralize (if needed) Samples->Neutralize HPLC Analyze via Stability- Indicating HPLC-UV Neutralize->HPLC Data Quantify API Loss & Identify Degradants HPLC->Data

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1,2,4-triazole ring system has emerged as a prominent and versatile heterocyclic scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2][3] Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups—make it a highly attractive core for the design of novel therapeutic agents.[2][4][5] This technical guide provides a comprehensive review of 1,2,4-triazole derivatives, delving into their synthetic strategies, diverse pharmacological activities, and underlying mechanisms of action. We will explore their established role as potent antifungal agents and their growing significance in the development of anticancer, antibacterial, and antiviral therapies.[6] This document is intended to serve as an authoritative resource for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of this indispensable pharmacophore.

The 1,2,4-Triazole Core: Physicochemical & Structural Merits

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms and two carbon atoms, possesses a unique combination of features that are highly advantageous for drug design.[5][7] The molecule exists in two tautomeric forms, 1H- and 4H-, with the 1H-tautomer being the more stable.[1][5]

Key Attributes:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[4][8]

  • Hydrogen Bonding: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[2]

  • Dipole Character & Solubility: The polar nature of the triazole nucleus often enhances the solubility of drug candidates, a critical factor for bioavailability.[2][3]

  • Bioisosterism: The 1,2,4-triazole ring can serve as a bioisostere of amide, ester, or carboxyl groups, allowing chemists to replace metabolically labile groups while retaining or enhancing biological activity.[4]

  • Synthetic Versatility: A wide array of synthetic methods have been developed, allowing for the facile introduction of diverse substituents at various positions of the triazole ring, enabling extensive structure-activity relationship (SAR) studies.[1][9]

These properties have led to the incorporation of the 1,2,4-triazole moiety into a multitude of blockbuster drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[1][3]

General Synthetic Strategies

The construction of the 1,2,4-triazole core is a well-established field in organic chemistry, with numerous reliable methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Many modern approaches also focus on green chemistry principles, utilizing microwave or ultrasound assistance to improve yields and reduce reaction times.[10] Common strategies often involve starting materials such as hydrazines, amidrazones, imidates, and hydrazones.[7][11][12]

A generalized workflow for the synthesis of functionalized 1,2,4-triazole derivatives, particularly those leading to Schiff bases which are common intermediates for further elaboration, is depicted below.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Schiff Base Condensation cluster_2 Step 3: Further Derivatization (e.g., Mannich Reaction) A Thiocarbohydrazide C 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol A->C B Substituted Benzoic Acid B->C E Triazole-Schiff Base Derivative C->E D Substituted Benzaldehyde D->E G Final Biologically Active Compound E->G F Formaldehyde + Secondary Amine (e.g., Morpholine) F->G

Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative

This protocol is a representative example of a common synthetic route to produce a versatile 1,2,4-triazole Schiff base intermediate.[13]

Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reactant Preparation: In a 250 mL round-bottom flask, combine thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol).

  • Reaction: Heat the mixture gently in an oil bath. The temperature should be gradually increased to initiate the reaction, which is typically accompanied by the evolution of water vapor.

  • Heating: Continue heating for approximately 20-30 minutes until the mixture solidifies.

  • Work-up: Cool the flask to room temperature. Add a 10% aqueous sodium carbonate solution to the solid mass and stir until the solid dissolves.

  • Precipitation: Filter the solution to remove any insoluble impurities. Acidify the clear filtrate with dilute hydrochloric acid until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure triazole intermediate.

Step 2: Synthesis of the Schiff Base

  • Reactant Preparation: Dissolve the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) synthesized in Step 1 in absolute ethanol in a 100 mL round-bottom flask.

  • Addition of Aldehyde: To this solution, add a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath. The Schiff base product will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Pharmacological Profile and Mechanistic Insights

The true value of the 1,2,4-triazole scaffold lies in its broad and potent biological activities.[1][6] Derivatives have been developed to target a wide array of pathogens and disease pathways.

A. Antifungal Activity

1,2,4-triazoles are the cornerstone of modern antifungal therapy.[14] Drugs like fluconazole and voriconazole are widely used to treat systemic fungal infections.[15][16]

Mechanism of Action: The primary mechanism of action for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[16][17] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazoles block the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[16][18]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 14-demethyl\nLanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl\nLanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl\nLanosterol->Ergosterol Multiple Steps Healthy Fungal\nCell Membrane Healthy Fungal Cell Membrane Ergosterol->Healthy Fungal\nCell Membrane Triazoles Triazoles Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: Mechanism of action of antifungal 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR):

  • A 2,4-difluorophenyl group is a common feature in potent antifungal agents, contributing to strong binding.

  • The presence of a tertiary hydroxyl group is often crucial for activity.

  • Modification of side chains can modulate spectrum of activity, potency, and pharmacokinetic properties. For example, long tail structures like in itraconazole can enhance activity.[15]

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

Compound TypeFungal StrainMIC (μg/mL)Reference Drug (MIC μg/mL)Source
Schiff Base (5d)Microsporum gypseum15.62Ketoconazole (62.5)[13]
Schiff Base (5e)Microsporum gypseum15.62Ketoconazole (62.5)[13]
Triazole-Thione (37)Candida albicans<200-[1]
Triazole-Thione (37)Aspergillus niger<200-[1]
B. Anticancer Activity

The 1,2,4-triazole nucleus is a privileged scaffold in the design of novel anticancer agents due to its ability to interact with various oncogenic targets.[2][19]

Mechanisms of Action: The anticancer effects of triazole derivatives are diverse and target-specific. Key mechanisms include:

  • Kinase Inhibition: Many derivatives are designed to target the ATP-binding site of protein kinases that are overactive in cancer cells.

  • Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Aromatase and Steroid Sulfatase Inhibition: Triazoles like Letrozole are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[2]

  • Topoisomerase Inhibition and DNA Interaction: Certain derivatives can inhibit topoisomerases or directly interact with DNA, preventing cancer cell replication.[19]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound ClassCell LineIC50 (μM)MechanismSource
Triazole-basedVarious human cancer cellsVariesKinase Inhibition, etc.[2][3]
Letrozole--Aromatase Inhibitor[2]
Ribavirin analogue-19-[15]
C. Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new chemical entities to combat bacterial infections.[20][21] 1,2,4-triazole derivatives have shown significant promise in this area.[20]

Mechanisms of Action: While not as universally defined as their antifungal mechanism, proposed antibacterial actions include inhibition of essential bacterial enzymes and disruption of cell wall synthesis. Hybrid molecules, which combine the triazole core with other known antibacterial pharmacophores like quinolones, have shown particular promise in overcoming resistance.[5][21]

Table 3: Antibacterial Activity of Novel 1,2,4-Triazole Derivatives

Compound IDBacterial StrainMIC (μg/mL)Reference Drug (MIC μg/mL)Source
Schiff Base (33d)E. coli, S. aureus, et al.2-35x > AmpicillinAmpicillin[20]
Azomethine (1a-g)P. aeruginosa16Streptomycin (2-15)[20]
Triazolothiadiazole (2)Multiple strains16Streptomycin (2-15)[20]
Schiff Base (5m)S. aureus31.25Streptomycin (62.5)[13]
D. Antiviral Activity

The 1,2,4-triazole scaffold is present in the broad-spectrum antiviral drug Ribavirin, highlighting its potential in this therapeutic area.[4][8] Research has expanded to explore derivatives active against a range of viruses, including influenza, herpes simplex (HSV), and hepatitis C (HCV).[4][22]

Mechanism of Action: Triazole-based antivirals can act through various mechanisms, such as inhibiting viral polymerases or other enzymes essential for viral replication. Their structural similarity to purine nucleosides allows some derivatives to be incorporated into viral RNA or DNA, causing lethal mutations.[4]

Structure-Activity Relationship (SAR):

  • Lipophilicity: Lipophilic substituents on attached aryl rings are often correlated with higher activity.[4]

  • Stereochemistry: For some derivatives, only specific isomers (e.g., E-isomers over Z-isomers) exhibit significant antiviral activity, indicating a highly specific interaction with the target.[4]

  • Rigid Structure: A rigid bond between the triazole and adjacent aryl rings is often a feature of active compounds.[4]

Key Biological Assay Protocol

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel 1,2,4-triazole derivative, a fundamental assay for evaluating antifungal potential.

  • Preparation of Compound Stock: Dissolve the synthesized triazole derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile fungal growth medium (e.g., RPMI-1640) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the fungal growth medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (fungus in medium, no compound) and a negative control (medium only) on each plate. A drug control with a known antifungal (e.g., fluconazole) should also be run in parallel.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.

Future Perspectives and Challenges

The 1,2,4-triazole scaffold remains a cornerstone of medicinal chemistry with immense potential for future drug development.[6][19] Key future directions include:

  • Combating Drug Resistance: A primary challenge, particularly in antifungal and antibacterial applications, is the emergence of drug-resistant strains.[20] The design of novel triazole derivatives that can evade resistance mechanisms or the creation of hybrid molecules that have multiple modes of action is a critical area of research.[21]

  • Improving Selectivity: For applications like cancer therapy, enhancing the selectivity of triazole derivatives for cancer cells over healthy cells is paramount to minimizing off-target effects and improving therapeutic index.[2][19]

  • Exploring New Targets: While many triazoles target well-known enzymes, future research will likely focus on identifying and validating novel biological targets for this versatile scaffold.

Conclusion

The 1,2,4-triazole nucleus is a truly privileged structure in drug discovery, characterized by its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities.[1][6] From its established dominance in antifungal therapy to its expanding role in oncology, bacteriology, and virology, the triazole core continues to provide a robust foundation for the development of new and effective therapeutic agents. The ongoing exploration of its structure-activity relationships and mechanisms of action promises to yield next-generation drugs capable of addressing some of the most pressing global health challenges.

References

Unlocking the Therapeutic Potential of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile pharmacophoric properties and presence in a multitude of clinically approved drugs.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets for the specific derivative, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. While direct biological data for this exact compound is limited, this document extrapolates from the extensive research on structurally related 1,2,4-triazole compounds to propose a rational, evidence-based roadmap for identifying and validating its therapeutic applications. We will delve into key signaling pathways and molecular targets where this scaffold has shown significant activity, and provide detailed, field-proven experimental protocols for robust target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of novel triazole derivatives.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2,4-triazole ring is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a wide array of non-covalent interactions with biological targets.[4][5] Its unique physicochemical properties, including metabolic stability and the capacity for its nitrogen atoms to act as hydrogen bond acceptors and metal chelators, contribute to its broad spectrum of pharmacological activities.[6][7] Clinically successful drugs incorporating the 1,2,4-triazole core span a wide range of therapeutic areas, including antifungal agents (e.g., fluconazole, itraconazole), anticancer drugs (e.g., anastrozole, letrozole), antiviral medications (e.g., ribavirin), and anxiolytics (e.g., alprazolam).[1][2][8][9]

The subject of this guide, this compound, possesses key structural motifs—a substituted benzyl group and a primary amine on the triazole ring—that suggest a high potential for biological activity. The following sections will explore the most promising therapeutic avenues and molecular targets based on the established pharmacology of analogous compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive literature on 1,2,4-triazole derivatives, we can hypothesize several key therapeutic areas and molecular targets for this compound.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most well-documented activity of 1,2,4-triazoles is their potent antifungal effect, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

  • Mechanism of Action: A nitrogen atom in the triazole ring coordinates with the heme iron atom within the active site of CYP51, disrupting the demethylation of lanosterol and leading to the accumulation of toxic sterol precursors. This compromises the integrity and function of the fungal cell membrane.[4][7]

Caption: Workflow for validating antifungal activity and CYP51 inhibition.

Anticancer Activity: A Multi-Targeted Approach

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents, acting through various mechanisms.[2][10]

  • Kinase Inhibition: Many triazole compounds have been shown to inhibit protein kinases, such as the PIM kinase family (PIM-1, PIM-2, PIM-3), which are serine/threonine kinases implicated in cell cycle progression, survival, and proliferation.[2]

  • Enzyme Inhibition: Other potential targets include carbonic anhydrases and topoisomerases, enzymes that are often overexpressed in cancer cells and play critical roles in tumor growth and metastasis.[10]

  • Modulation of Apoptosis and Autophagy: Some derivatives can induce programmed cell death (apoptosis) or autophagic pathways in cancer cells.[10]

References

An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscientific and Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the potent and selective phosphodiesterase 9A (PDE9A) inhibitor commonly known as PF-04447943. The CAS number for this compound is 1082744-20-4 . Initial inquiries referencing CAS number 832739-72-7 identify a different molecule, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. Given the extensive body of research and relevance to drug development professionals, this document will detail the properties and applications of PF-04447943.

Introduction

PF-04447943 is a cell-permeable, brain-penetrant pyrazolo[3,4-d]pyrimidinone compound that has garnered significant attention in the scientific community.[1] Developed by Pfizer, it functions as a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme crucial for the degradation of cyclic guanosine monophosphate (cGMP).[2] Due to the critical role of cGMP signaling in neuronal function, particularly in processes underlying synaptic plasticity, learning, and memory, PF-04447943 has emerged as an invaluable chemical probe for investigating these pathways.[3][4] Its potential therapeutic applications have been explored in conditions ranging from Alzheimer's disease to Sickle Cell Disease.[5][6] This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological effects, and practical applications for the research scientist.

Physicochemical Properties of PF-04447943

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in experimental settings.

PropertyValue
Chemical Name 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[1]
Synonym(s) PF 04447943, PF04447943, Phosphodiesterase 9A Inhibitor[1]
CAS Number 1082744-20-4[1]
Molecular Formula C₂₀H₂₅N₇O₂[1][7]
Molecular Weight 395.46 g/mol [1][7]
Physical Form Solid, off-white[1]
Solubility Soluble in DMSO (up to 50 mg/mL) and 0.1N HCl(aq)[1][7]
Storage Store at -20°C, protect from light[1]
SMILES N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@HC)Cc1ncccn1[1]
InChI Key IWXUVYOOUMLUTQ-CZUORRHYSA-N[1]

Mechanism of Action: Targeting the cGMP Signaling Pathway

The primary molecular target of PF-04447943 is the enzyme PDE9A. This enzyme displays a very high affinity for cGMP, making it a key regulator of cGMP levels, particularly those generated independently of the nitric oxide (NO) pathway.[8]

  • cGMP Synthesis: In neurons, cGMP is synthesized by guanylate cyclases. While soluble guanylate cyclase (sGC) is activated by nitric oxide, particulate guanylate cyclase (pGC) is activated by natriuretic peptides (NPs). PDE9A predominantly regulates the cGMP pool generated by the NP-pGC pathway.[8]

  • PDE9A-Mediated Hydrolysis: PDE9A hydrolyzes cGMP into its inactive form, 5'-GMP, thus terminating the signaling cascade.

  • Inhibition by PF-04447943: PF-04447943 acts as a competitive inhibitor at the active site of PDE9A. It demonstrates high affinity for human, rhesus monkey, and rat PDE9A with Kᵢ values of 2.8 nM, 4.5 nM, and 18 nM, respectively.[1] Crucially, it is highly selective for PDE9A over other phosphodiesterase families (PDE1-8, 10, and 11), ensuring targeted engagement with minimal off-target effects.[2]

  • Downstream Effects: By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation within the cell. Elevated cGMP levels activate downstream effectors, most notably Protein Kinase G (PKG). PKG, in turn, phosphorylates a variety of substrate proteins, including those involved in synaptic plasticity, such as the GluR1 subunit of AMPA receptors, which can enhance synaptic strength and cognitive function.[2][9]

PDE9A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NP Natriuretic Peptides (NP) pGC Particulate Guanylate Cyclase (pGC) NP->pGC Activates cGMP cGMP pGC->cGMP Converts GTP to GTP GTP PDE9A PDE9A cGMP->PDE9A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates FiveGMP 5'-GMP (Inactive) PDE9A->FiveGMP Hydrolyzes to PF04447943 PF-04447943 PF04447943->PDE9A Inhibits pProteins Phosphorylated Proteins PKG->pProteins Phosphorylates Proteins Substrate Proteins (e.g., GluR1) Response Enhanced Synaptic Plasticity & Neuronal Function pProteins->Response

Fig. 1: PF-04447943 inhibits PDE9A, increasing cGMP and promoting PKG-mediated signaling.

Biological Activity and Research Applications

PF-04447943 has been demonstrated to modulate key neuronal processes in vitro and improve cognitive function in preclinical animal models.

  • Synaptic Plasticity and Neurite Outgrowth: In cultured rat hippocampal neurons, PF-04447943 significantly promotes neurite outgrowth and the formation of synapses at concentrations between 30-100 nM.[2] This effect is crucial for neuronal development and repair. It has also been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.[2]

  • Cognitive Enhancement: Systemic administration of PF-04447943 in rodents has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid, confirming its ability to engage its target in the central nervous system.[2] This target engagement translates to improved performance in various cognitive tasks, including the novel object recognition test and Y-maze spatial recognition.[2]

  • Clinical Investigations: The compound has been advanced into clinical trials. A Phase 2 study investigated its efficacy in patients with mild to moderate Alzheimer's disease, though it did not show significant improvement in cognition over placebo in this trial.[6] Additionally, a Phase 1b study in patients with Sickle Cell Disease (SCD) found that PF-04447943 was well-tolerated and reduced the levels of biomarkers associated with vaso-occlusion, suggesting a potential therapeutic role in this condition.[5]

Experimental Protocol: In Vitro Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of PF-04447943 on the growth of neurites from primary neurons, a key functional readout of neuronal health and plasticity.

Workflow A 1. Plate Preparation Coat 24-well plates with Poly-L-lysine. B 2. Neuron Culture Isolate and plate primary hippocampal neurons from E18 rat embryos. A->B C 3. Compound Treatment After 24h, treat neurons with varying concentrations of PF-04447943 (e.g., 10-1000 nM) or vehicle (DMSO). B->C D 4. Incubation Incubate for 48-72 hours at 37°C, 5% CO₂. C->D E 5. Immunostaining Fix cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (DAPI). D->E F 6. Imaging Acquire fluorescent images using a high-content imaging system. E->F G 7. Analysis Quantify total neurite length per neuron using automated image analysis software. F->G

Fig. 2: Experimental workflow for assessing neurite outgrowth.

Methodology:

  • Plate Coating: a. Aseptically place 12 mm glass coverslips into a 24-well culture plate. b. Coat coverslips with 0.1 mg/mL Poly-L-lysine solution and incubate overnight at room temperature or for 2 hours at 37°C.[10] c. Aspirate the coating solution and wash three times with sterile, deionized water. Allow to dry completely.

  • Primary Neuron Isolation and Plating: a. Isolate hippocampi from embryonic day 18 (E18) rat pups following approved institutional animal care guidelines. b. Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically to obtain a single-cell suspension. c. Plate the neurons onto the coated coverslips at a density of 20,000-40,000 cells/well in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

  • Compound Administration: a. After 24 hours in culture to allow for cell adherence, prepare serial dilutions of PF-04447943 in culture medium. A suggested concentration range is 10 nM to 1000 nM. b. Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration. c. Carefully replace half of the medium in each well with the medium containing the appropriate drug or vehicle concentration.

  • Incubation and Fixation: a. Incubate the treated neurons for an additional 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. b. After incubation, gently aspirate the medium and fix the cells by adding 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.[10] c. Wash the coverslips three times with 1x Phosphate-Buffered Saline (PBS).

  • Immunocytochemistry: a. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. b. Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature. c. Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (1:500 dilution), overnight at 4°C.[10] d. Wash three times with PBS. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature, protected from light. f. Wash three times with PBS and mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope or a high-content imaging system. b. Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software) to trace and measure the total length of neurites. Normalize the total neurite length to the number of neurons (DAPI-stained nuclei) in each field of view.

Commercial Suppliers

PF-04447943 is available for research purposes from several reputable chemical suppliers, including:

  • Sigma-Aldrich (Calbiochem®)[1]

  • Cayman Chemical

  • Axon Medchem[7]

  • APExBIO[2]

  • Creative Enzymes[3]

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that serves as a critical tool for investigating cGMP-mediated signaling pathways in the central nervous system. Its ability to enhance synaptic plasticity and cognitive function in preclinical models underscores the therapeutic potential of targeting PDE9A. While clinical success in Alzheimer's disease has been elusive, its utility in other areas like Sickle Cell Disease highlights the diverse roles of cGMP signaling. For researchers in neuroscience and drug development, PF-04447943 remains an indispensable compound for elucidating the complex mechanisms governing neuronal health and function.

References

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated laboratory protocol for the synthesis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a key scaffold in medicinal and agrochemical research. The 1,2,4-triazole ring is a vital structural component in a wide array of biologically active compounds, acting as a pharmacophore in pharmaceuticals and pesticides.[1][2] This guide details a robust method centered on the direct N-alkylation of 3-amino-1,2,4-triazole with 3-chlorobenzyl chloride. We delve into the causality behind experimental choices, focusing on achieving high regioselectivity for the N1-isomer. The protocol includes a step-by-step methodology, purification techniques, characterization data, and critical safety considerations, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The 3-amino-1,2,4-triazole moiety is a privileged heterocyclic system due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The functionalization of the triazole ring, particularly at the N1 position, allows for the exploration of chemical space to develop novel therapeutic agents. The target molecule, this compound, incorporates a substituted benzyl group, a common feature in pharmacologically active molecules for establishing hydrophobic and steric interactions with biological targets.

The primary challenge in the synthesis of N-substituted 3-amino-1,2,4-triazoles is controlling the site of alkylation. The 3-amino-1,2,4-triazole scaffold presents multiple nucleophilic nitrogen atoms (N1, N2, N4, and the exocyclic amino group), which can lead to a mixture of isomers.[1][2] This protocol employs conditions optimized for the selective alkylation at the N1 position, which is often favored due to thermodynamic and electronic factors.

Reaction Scheme:

alt text
A depiction of the N-alkylation of 3-amino-1,2,4-triazole with 3-chlorobenzyl chloride.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
3-Amino-1,2,4-triazole (Amitrole)61-82-584.084.20 g50.0Caution: Potential carcinogen.[5][6]
3-Chlorobenzyl chloride620-20-2161.038.86 g (7.32 mL)55.0Lachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)584-08-7138.2110.37 g75.0Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-Anhydrous grade.
Ethyl Acetate (EtOAc)141-78-688.11~500 mL-For extraction and chromatography.
Hexanes110-54-386.18~500 mL-For chromatography.
Deionized Water7732-18-518.02~500 mL-For work-up.
Brine (Saturated NaCl)7647-14-558.44~100 mL-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-For drying.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical instruments: NMR spectrometer, Mass Spectrometer (MS), Melting Point Apparatus

Detailed Synthesis Protocol

This protocol is designed for a 50 mmol scale. Adjustments can be made as necessary.

Reaction Setup
  • Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-amino-1,2,4-triazole (4.20 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Initiate Stirring: Begin vigorous stirring to create a fine suspension. The use of a fine powder of potassium carbonate is crucial for maximizing the surface area for the reaction.

Reagent Addition and Reaction
  • Addition of Alkylating Agent: While stirring, slowly add 3-chlorobenzyl chloride (7.32 mL, 55.0 mmol) to the suspension at room temperature using a syringe. The addition should be dropwise to control any potential exotherm.

  • Heating: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 7:3 v/v). The starting material is highly polar, while the product will have a higher Rf value.

Causality Note: Potassium carbonate acts as a base to deprotonate the triazole ring, enhancing its nucleophilicity for the subsequent attack on the electrophilic benzyl chloride. DMF is chosen as the solvent due to its high polarity, aprotic nature, and ability to dissolve the reagents and intermediates. A slight excess of the alkylating agent ensures the complete consumption of the starting triazole.

Work-up and Extraction
  • Cooling: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into 300 mL of cold deionized water with stirring. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid or viscous oil.

Purification
  • Recrystallization (Primary Method): The crude product can often be purified by recrystallization. A suitable solvent system is typically ethyl acetate/hexanes or isopropanol/water. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

  • Column Chromatography (If Necessary): If recrystallization does not yield a pure product, purify the crude material by flash column chromatography on silica gel. A gradient elution system starting from 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate is typically effective.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Combine 3-amino-1,2,4-triazole, K₂CO₃, and DMF addition 2. Add 3-chlorobenzyl chloride reagents->addition heating 3. Heat at 60-70°C for 12-18h addition->heating quench 4. Quench with H₂O heating->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Recrystallization or Column Chromatography dry->purify characterize 8. Characterization (NMR, MS, MP) purify->characterize final_product final_product characterize->final_product Pure Product

Caption: Overall workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point (MP): Literature values should be consulted if available; expected to be a sharp melting point for a pure compound.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include:

    • A singlet for the benzylic CH₂ protons (~5.3 ppm).

    • A singlet for the triazole C5-H proton (~8.0-8.2 ppm).

    • A broad singlet for the -NH₂ protons (~5.5-6.0 ppm).

    • Multiplets in the aromatic region for the 3-chlorobenzyl group protons (~7.2-7.5 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the benzylic carbon, the carbons of the triazole ring, and the carbons of the chlorobenzyl group.

  • Mass Spectrometry (ESI+): Calculated for C₉H₉ClN₄ [M+H]⁺: 209.06. Found: 209.xx.

Safety and Handling Precautions

This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Amino-1,2,4-triazole (Amitrole): This compound is a potential occupational carcinogen.[5][6] Handle with extreme care, avoiding inhalation of dust and skin contact. All waste containing this chemical should be disposed of as hazardous waste according to institutional guidelines.

  • 3-Chlorobenzyl chloride: This is a lachrymator and is corrosive. It can cause severe irritation to the eyes, skin, and respiratory tract. Handle exclusively in a fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Avoid direct contact and inhalation of vapors.

  • General Hazards: The reaction involves heating flammable organic solvents. Ensure no ignition sources are nearby and that the heating apparatus is properly set up.

Conclusion

This application note details a reliable and reproducible method for synthesizing this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, regioselective N1-alkylation of 3-amino-1,2,4-triazole can be achieved in good yield. The provided protocol, including detailed work-up, purification, and characterization guidelines, serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications. Adherence to the outlined safety precautions is paramount for the safe execution of this procedure.

References

The Versatile Building Block: Application Notes for 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its remarkable biological activity and versatile chemical reactivity.[1] This five-membered heterocycle, featuring three nitrogen atoms, serves as a privileged scaffold in a plethora of therapeutic agents, including well-known antifungal and anticonvulsant drugs.[2][3] The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with various biological targets.

This guide focuses on a particularly valuable derivative: 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine . The strategic placement of the 3-chlorobenzyl group at the N1 position introduces a lipophilic and metabolically stable moiety, often enhancing the pharmacokinetic profile of the resulting molecules. The primary amino group at the C3 position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications. This combination makes this compound an exceptional building block for the synthesis of novel compounds with potential applications in drug discovery and development.

This document provides a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for its preparation and subsequent derivatization.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₉ClN₄PubChem
Molecular Weight 208.65 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General knowledge
CAS Number 832739-72-7[4]

Synthetic Protocol: Preparation of this compound

The following protocol details a representative synthesis of the title compound, based on established methodologies for the N-alkylation of 3-amino-1,2,4-triazole.

Reaction Scheme

Synthesis_of_this compound 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole product This compound 3-Amino-1,2,4-triazole->product + 3-chlorobenzyl_chloride 3-Chlorobenzyl chloride 3-chlorobenzyl_chloride->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: General scheme for the synthesis of the title compound.

Step-by-Step Protocol
  • Reagent Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq).

    • Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq, handled with appropriate care).

  • Reaction Execution:

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly add 3-chlorobenzyl chloride (1.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir until a precipitate forms.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

  • Characterization:

    • Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Bioactive Molecules

The primary amino group of this compound is a versatile functional group that can be readily derivatized to access a wide array of novel compounds.

Synthesis of Schiff Bases: A Gateway to Diverse Heterocycles

The condensation of the 3-amino group with various aldehydes or ketones provides a straightforward route to Schiff bases (imines). These intermediates are not only biologically active in their own right but also serve as precursors for the synthesis of more complex heterocyclic systems.[5][6]

Schiff_Base_Formation start_material This compound schiff_base Schiff Base start_material->schiff_base + aldehyde Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde->schiff_base solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->schiff_base catalyst Catalyst (optional, e.g., glacial acetic acid) catalyst->schiff_base

Caption: Formation of Schiff bases from the title compound.

Protocol for Schiff Base Synthesis:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

    • Add the desired aldehyde or ketone (1.0-1.1 eq).

    • A catalytic amount of glacial acetic acid can be added if ethanol is used as the solvent.

  • Reaction Conditions:

    • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

N-Acylation: Introducing Amide Functionality

The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This transformation is useful for introducing a variety of substituents and for modulating the electronic and steric properties of the molecule.[1]

Protocol for N-Acylation:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine, 1.5 eq).

  • Reaction Execution:

    • Cool the solution in an ice bath.

    • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

N-Arylation via Ullmann Condensation: Forging C-N Bonds

The Ullmann condensation allows for the coupling of the 3-amino group with aryl halides to form N-aryl derivatives.[7] This reaction is a powerful tool for accessing compounds with extended aromatic systems, which can be crucial for enhancing biological activity.

Ullmann_Condensation start_material This compound n_arylated_product N-Aryl Derivative start_material->n_arylated_product + aryl_halide Aryl Halide (Ar-X, X=I, Br) aryl_halide->n_arylated_product catalyst Cu(I) catalyst (e.g., CuI) catalyst->n_arylated_product ligand Ligand (e.g., diamine) ligand->n_arylated_product base Base (e.g., K2CO3, Cs2CO3) base->n_arylated_product solvent Solvent (e.g., DMF, Dioxane) solvent->n_arylated_product

Caption: Ullmann condensation for N-arylation.

Protocol for Ullmann N-Arylation:

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

    • Add an anhydrous, high-boiling point solvent such as DMF or dioxane.

  • Reaction Conditions:

    • Degas the reaction mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at 100-140 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the residue by column chromatography.

Conclusion: A Building Block of Significant Promise

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its 3-amino group provide access to a vast chemical space of novel derivatives. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound in the development of new therapeutic agents and advanced materials. The strategic incorporation of the 3-chlorobenzyl moiety, coupled with the proven biological relevance of the 1,2,4-triazole scaffold, makes this a compound of significant interest for further investigation.

References

Application Notes and Protocols for the Investigation of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability, unique physicochemical properties, and diverse biological activities.[1][2] This five-membered ring system is a versatile pharmacophore that can engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, enhancing binding affinity to biological targets.[1][2][3] Consequently, derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological effects, including antifungal, anti-inflammatory, and notably, anticancer properties.[2][3]

In the realm of oncology, several FDA-approved drugs, such as the aromatase inhibitors Letrozole and Anastrozole, incorporate the 1,2,4-triazole moiety, underscoring its clinical significance.[3] The anticancer mechanisms of 1,2,4-triazole derivatives are multifaceted, ranging from the inhibition of key enzymes like kinases and topoisomerases to the modulation of apoptotic and autophagic pathways.[4][5] This review will focus on a specific investigational compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, providing a framework for its evaluation as a potential anticancer agent in preclinical cancer cell line models.

Compound of Interest:

  • Chemical Name: this compound

  • Molecular Formula: C₉H₉ClN₄[6]

  • Molecular Weight: 208.65 g/mol [6]

  • CAS No.: 832739-72-7[7]

While extensive research on this specific molecule is not yet widely published, its structural similarity to other biologically active 1,2,4-triazole derivatives suggests its potential as a valuable subject for anticancer investigation.[8][9][10] This document will serve as a detailed guide, outlining a logical progression of in vitro studies to characterize its cytotoxic and mechanistic properties.

Hypothesized Mechanisms of Action and Potential Signaling Pathways

Based on the established activities of related 1,2,4-triazole compounds, this compound could potentially exert its anticancer effects through several mechanisms.[1][4][5] These may include, but are not limited to, the induction of apoptosis, cell cycle arrest, or inhibition of critical cell signaling pathways. A plausible, yet unconfirmed, mechanism is the induction of apoptosis through the modulation of key signaling cascades.

G Compound 1-(3-chlorobenzyl)-1H- 1,2,4-triazol-3-amine Kinase Upstream Kinase (e.g., PI3K, AKT, MAPK) Compound->Kinase Inhibition Bcl2 Bcl-2 Family Proteins (Anti-apoptotic) Kinase->Bcl2 Activation BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway potentially modulated by the compound.

Experimental Protocols: A Tiered Approach to In Vitro Evaluation

A systematic evaluation of a novel compound is crucial for understanding its therapeutic potential. The following protocols are designed to first establish the cytotoxic efficacy of this compound and then to elucidate its mechanism of action.

Tier 1: Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit cancer cell growth and to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50).[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[11][12]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[11] Perform serial dilutions in complete medium to obtain a range of final concentrations for treatment.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[12]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture & Seed Cancer Cells Treatment Treat Cells (e.g., 48h) Cell_Culture->Treatment Compound_Prep Prepare Compound Serial Dilutions Compound_Prep->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add Incubate_Formazan Incubate (2-4h) MTT_Add->Incubate_Formazan Solubilize Add DMSO Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability IC50 Determine IC50 Calculate_Viability->IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation: Quantifying Cytotoxicity

The IC50 values obtained from the cytotoxicity assays should be tabulated for clear comparison across different cell lines and incubation times.

Cell LineTissue of OriginCompound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
Cancer Cell Line A e.g., Breast0.148
148
1048
5048
10048
Cancer Cell Line B e.g., Lung0.148
148
1048
5048
10048
Tier 2: Mechanistic Assays

Once the cytotoxic potential of the compound is established, the next step is to investigate the underlying mechanism of cell death.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the compound induces apoptosis or necrosis in cancer cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if the compound causes cell cycle arrest at a specific phase.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat approximately 1 x 10⁶ cells with the compound at its IC50 concentration for 24 or 48 hours. Harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[13]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.[13]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these studies will be instrumental in determining its potency, selectivity, and mechanism of action. Positive results from these foundational assays would warrant further investigation into specific molecular targets through techniques such as Western blotting, kinase profiling, and in vivo studies in animal models. The 1,2,4-triazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to their evaluation is paramount for successful drug discovery and development.[4][9]

References

Application Notes and Protocols for Antimicrobial Assay of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazole compounds are a significant class of antifungal agents, playing a crucial role in managing a wide array of fungal infections.[1][2][3] Their primary mode of action is the inhibition of lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane integrity, ultimately inhibiting fungal growth.[1][2][3] Given the rise of antifungal resistance, the development and rigorous evaluation of new triazole derivatives are paramount.[2][3]

These application notes provide comprehensive, step-by-step protocols for assessing the in vitro antimicrobial efficacy of triazole derivatives. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and comparable data.[4][5][6][7]

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

Triazole antifungals specifically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[3] This enzyme is critical for converting lanosterol to ergosterol.[2][3][8] By binding to the heme iron atom within the enzyme's active site, triazoles effectively block this conversion.[3] This inhibition results in the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal effects.[3][8][9][10]

Key Antimicrobial Susceptibility Testing Protocols

The following section details the essential protocols for evaluating the antifungal activity of triazole derivatives. Adherence to these standardized methods is crucial for obtaining reliable and comparable results.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This method is considered the gold standard for antifungal susceptibility testing.[13]

Experimental Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of triazole derivative A1 Inoculate microtiter plate wells containing drug dilutions P1->A1 P2 Prepare standardized fungal inoculum P2->A1 A2 Incubate at 35°C for 24-48 hours A1->A2 AN1 Visually or spectrophotometrically determine growth A2->AN1 AN2 Identify the lowest concentration with no visible growth (MIC) AN1->AN2

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol:

  • Preparation of Triazole Derivative Stock Solution: Dissolve the triazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the triazole derivative in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[14] The final concentrations should typically range from 0.03 to 16 µg/mL or higher, depending on the expected potency of the compound.

    • Include a positive control well (fungal inoculum without the drug) and a negative control well (medium only).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1 x 10^6 to 5 x 10^6 CFU/mL.

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.[14]

    • Incubate the plates at 35°C for 24 to 48 hours.[14][15] The exact incubation time may vary depending on the fungal species being tested.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the triazole derivative that shows no visible growth.[11][16][17][18]

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative assay that provides a simpler and less expensive alternative for routine susceptibility testing.[20][21]

Experimental Workflow:

DiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized fungal inoculum A1 Inoculate agar surface with fungal suspension P1->A1 P2 Prepare agar plates P2->A1 A2 Apply paper disks impregnated with triazole derivative A1->A2 A3 Incubate at 30-35°C for 24-72 hours A2->A3 AN1 Measure the diameter of the zone of inhibition (mm) A3->AN1

Caption: Workflow for Disk Diffusion Assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Agar Plate Inoculation:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for testing yeasts.[22] For molds, other media like Dermasel agar may be used.[23]

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions.[23]

  • Disk Application:

    • Aseptically place paper disks impregnated with a known concentration of the triazole derivative onto the inoculated agar surface.

    • Ensure the disks are pressed firmly to make complete contact with the agar.

  • Incubation: Incubate the plates at 30-35°C for 24 to 72 hours, depending on the fungal species.

  • Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is inversely proportional to the MIC.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

While the MIC indicates the concentration that inhibits fungal growth (fungistatic effect), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration that kills 99.9% of the initial fungal inoculum (fungicidal effect).[11][24][25][26]

Decision Tree for Fungistatic vs. Fungicidal Effect:

FungistaticFungicidal Start Perform MIC Assay Subculture Subculture from clear wells (≥ MIC) onto agar plates Start->Subculture Incubate Incubate plates Subculture->Incubate Observe Observe for growth Incubate->Observe NoGrowth No Growth Observe->NoGrowth at a specific concentration Growth Growth Observe->Growth at other concentrations Fungicidal Fungicidal Effect (MBC/MFC) NoGrowth->Fungicidal Fungistatic Fungistatic Effect Growth->Fungistatic

Caption: Determining Fungistatic vs. Fungicidal Activity.

Detailed Protocol:

  • Following MIC Determination: After determining the MIC, take a 10-100 µL aliquot from each well of the microdilution plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquots onto separate, appropriate agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for a period sufficient to allow for the growth of any viable fungi (typically 24-72 hours).

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the triazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24][25]

Data Interpretation and Quality Control

Interpreting MIC Values:

The interpretation of MIC values involves comparing them to established clinical breakpoints to categorize an isolate as susceptible (S), susceptible-dose dependent (SDD), or resistant (R).[5][16][18][27] These breakpoints are specific to the drug and the fungal species.[5][6]

CategoryInterpretation
Susceptible (S) The infection is likely to respond to standard dosages of the antifungal agent.[18][27]
Susceptible-Dose Dependent (SDD) The infection may respond to higher or more frequent dosing of the antifungal agent.[5][27]
Resistant (R) The infection is unlikely to respond to the antifungal agent, regardless of the dosage.[18][27]

Quality Control:

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC ranges in each assay.[28][29][30][31] Recommended QC strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[29][30]

Typical MIC Quality Control Ranges for Reference Yeasts:

Antifungal AgentC. parapsilosis ATCC 22019 (µg/mL)C. krusei ATCC 6258 (µg/mL)
Fluconazole1.0 - 4.016 - 64
Voriconazole0.015 - 0.120.06 - 0.5
Itraconazole0.03 - 0.120.12 - 0.5

Note: These ranges are illustrative and should be verified against the latest CLSI documents.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No growth in positive control Inoculum viability issue; Incorrect incubation conditionsUse a fresh culture; Verify incubator temperature and atmosphere
Contamination Poor aseptic techniqueReview and reinforce sterile procedures
Inconsistent MIC results Inoculum density variation; Pipetting errorsStandardize inoculum preparation; Calibrate pipettes
Trailing growth (reduced but persistent growth over a range of concentrations) Common with azolesRead MIC as the concentration with ~50% growth inhibition compared to the control[14]

References

Application Notes & Protocols: The Utility of 1,2,4-Triazoles in Metallic Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Corrosion represents a significant global challenge, with annual costs estimated to be equivalent to 3.4% of the world's gross domestic product.[1][2] The implementation of effective corrosion prevention strategies, such as the use of inhibitors, could save 15-35% of these costs.[1][2] Organic heterocyclic compounds are particularly effective, and among them, 1,2,4-triazole and its derivatives have emerged as a fascinating and highly effective class of corrosion inhibitors for various metals in aggressive media.[1][3] This guide provides an in-depth exploration of the mechanism, application, and evaluation of 1,2,4-triazoles as corrosion inhibitors, complete with detailed experimental protocols for researchers and industry professionals.

The 1,2,4-Triazole Nucleus: A Potent Anti-Corrosion Scaffold

The efficacy of 1,2,4-triazole derivatives stems from their unique electronic structure. The five-membered ring contains three nitrogen atoms, along with conjugated π-electrons and unshared electron pairs on the heteroatoms.[1][2] These features serve as active centers that facilitate strong adsorption onto metal surfaces.

Mechanism of Corrosion Inhibition

The primary mechanism by which 1,2,4-triazoles protect metals is through adsorption, forming a protective film that isolates the metal from the corrosive environment.[1][4] This process can occur through two main pathways:

  • Physisorption (Physical Adsorption): This involves weaker electrostatic interactions between the charged metal surface and charged inhibitor molecules. The free energy of adsorption (ΔG°ads) is typically around -20 kJ/mol or less negative.[5]

  • Chemisorption (Chemical Adsorption): This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the nitrogen and sulfur atoms, and the π-electrons of the triazole ring, can interact with the vacant d-orbitals of the metal to form coordinate covalent bonds.[1][2][6] This process is characterized by a more negative ΔG°ads, often exceeding -40 kJ/mol.[5]

Many 1,2,4-triazole derivatives exhibit a mixed-type adsorption, involving both physisorption and chemisorption.[7][8] The result is the formation of a stable, polymolecular protective layer that can be up to 4 nm thick, effectively blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[4][9]

G cluster_0 Corrosive Environment (e.g., H+, Cl-) cluster_1 Metal Surface cluster_2 Corrosive_Species Corrosive Species Metal Metal Substrate (Fe, Cu, Al) Corrosive_Species->Metal Corrosion Attack Triazole 1,2,4-Triazole Derivative Triazole->Metal Adsorption (Physisorption & Chemisorption) Mechanism_Text 1. Triazole adsorbs via N, S heteroatoms and π-electrons onto vacant metal d-orbitals. 2. Forms a stable, protective film. 3. Blocks active sites, isolating metal from the corrosive environment.

Caption: Corrosion inhibition mechanism of 1,2,4-triazoles.

Structure-Activity Relationship

The inhibitory effect of a 1,2,4-triazole can be precisely tuned by modifying its substituents. The introduction of different functional groups can enhance adsorption and increase surface coverage.

  • Electron-Donating Groups: Substituents like -NH2, -OH, and alkyl chains increase the electron density on the triazole ring, enhancing the molecule's ability to donate electrons to the metal surface and strengthening the bond.[10]

  • Mercapto/Thiol Groups (-SH): The presence of a sulfur atom provides an additional active center for adsorption, often leading to significantly higher inhibition efficiencies.[2][11]

  • Aromatic/Conjugated Systems: Appending groups like phenyl or pyridyl rings increases the planarity and the area of π-electron systems, which enhances surface coverage and protective film stability.[8]

Protocols for Evaluating Inhibitor Performance

A multi-faceted approach is essential for a comprehensive evaluation of a corrosion inhibitor. This involves a combination of gravimetric, electrochemical, and surface analysis techniques, often complemented by theoretical studies.

G cluster_synthesis Inhibitor Preparation cluster_eval Performance Evaluation cluster_analysis Mechanism & Validation Synthesis Synthesis & Purification of 1,2,4-Triazole Derivative Weight_Loss Gravimetric Analysis (Weight Loss) Synthesis->Weight_Loss Initial Screening PDP Potentiodynamic Polarization (PDP) Weight_Loss->PDP Determine Inhibition Type EIS Electrochemical Impedance Spectroscopy (EIS) Surface_Analysis Surface Characterization (SEM, AFM, XPS) EIS->Surface_Analysis Visualize & Analyze Protective Film PDP->EIS Quantify Film Resistance Quantum_Chem Theoretical Studies (DFT, MD Simulations) Surface_Analysis->Quantum_Chem Correlate with Molecular Properties Quantum_Chem->Synthesis Rational Design of New Inhibitors

Caption: Comprehensive workflow for corrosion inhibitor evaluation.

Protocol: Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and is excellent for initial screening.

Rationale: By measuring the mass loss of a metal coupon over time, with and without the inhibitor, one can calculate the corrosion rate (CR) and the inhibitor efficiency (IE%). It is a simple, cost-effective method that reflects the overall material degradation.

Step-by-Step Protocol:

  • Coupon Preparation: Mechanically polish metal coupons (e.g., mild steel) with a series of emery papers (e.g., up to 1200 grit).[12]

  • Cleaning: Degrease the coupons by sonicating in acetone, rinse with ethanol and distilled water, and dry thoroughly in a warm air stream.[12]

  • Initial Weighing: Accurately weigh each coupon to four decimal places (Winitial) using an analytical balance.

  • Immersion: Immerse the coupons fully in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the 1,2,4-triazole inhibitor.[11] The immersion period can range from hours to days depending on the corrosion rate.[12]

  • Post-Immersion Cleaning: After the immersion period, remove the coupons. Gently clean them with a soft brush in a solution containing a cleaning agent (e.g., a solution with 20% NaOH and 2% zinc dust) to remove corrosion products without affecting the base metal. Rinse with distilled water and acetone, then dry.

  • Final Weighing: Reweigh the dried coupons (Wfinal).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR): CR (g·m-2·h-1) = ΔW / (A × t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100, where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol: Electrochemical Evaluation

Electrochemical methods are rapid and provide detailed mechanistic information about the inhibitor's interaction with the metal surface.[13][14] A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) like a Saturated Calomel Electrode (SCE) or Ag/AgCl.[15]

A. Potentiodynamic Polarization (PDP)

Rationale: PDP measurements reveal whether an inhibitor primarily affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type).[16] This is achieved by polarizing the working electrode potential away from its open circuit potential (OCP) and measuring the resulting current.

Step-by-Step Protocol:

  • Setup: Assemble the three-electrode cell with the prepared working electrode. Fill with the corrosive solution (with or without inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the working electrode for a set period (e.g., 30-60 minutes) until a stable OCP is reached.[17]

  • Polarization Scan: Using a potentiostat, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[17]

  • Data Analysis:

    • Plot the results as log(current density) vs. potential (a Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100.

    • Interpretation: An inhibitor is considered anodic or cathodic if the displacement in Ecorr is greater than 85 mV; otherwise, it is classified as mixed-type.[16]

B. Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal/solution interface.[18][19] It measures the impedance of the system over a range of AC frequencies.

Step-by-Step Protocol:

  • Setup & Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[15][18]

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (-Zim vs. Zre) or Bode plots (|Z| and phase angle vs. frequency).

    • A larger semicircle diameter in the Nyquist plot indicates a higher charge transfer resistance (Rct) and thus better corrosion protection.[20]

    • Fit the data to an appropriate equivalent electrical circuit (EEC) model to quantify parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[21]

    • Inhibition Efficiency (IE%): IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100.

Protocol: Surface Analysis Techniques

These methods provide direct visual and chemical evidence of the protective film formed by the inhibitor.

Rationale: While electrochemical methods infer the presence of a film, surface analysis confirms its formation, morphology, and composition.[22][23]

Methodologies:

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal coupon after immersion. In the presence of an effective inhibitor, the surface should appear much smoother and less damaged compared to the blank.[24]

  • X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface film. The detection of N 1s and S 2p peaks on the metal surface after immersion in the inhibited solution confirms the adsorption of the triazole derivative.[4][25]

  • Atomic Force Microscopy (AFM): Provides a three-dimensional profile of the surface, allowing for quantitative measurement of surface roughness. A significant reduction in roughness indicates effective inhibition.[26]

Theoretical Quantum Chemical Calculations

Rationale: Computational methods like Density Functional Theory (DFT) can predict the inhibition potential of a molecule by correlating its electronic properties with its performance.[12][27] This allows for the rational design of new, more effective inhibitors.[28]

Key Parameters:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability to accept electrons from the metal.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and generally better inhibition efficiency.[28]

Data Summary: Performance of 1,2,4-Triazole Derivatives

The following table summarizes the performance of various 1,2,4-triazole derivatives as reported in the literature, showcasing their versatility across different metals and corrosive media.

Inhibitor DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (IE%)MethodReference
4-amino-5-mercapto-1,2,4-triazole derivative (TZ1)Carbon Steel1M HCl>95% (at 200 ppm)Weight Loss, EIS[11]
3,5-bis(disubstituted)-4-amino-1,2,4-triazoleMild Steel2M H3PO486% (at 1 mM)Electrochemical[29]
3-amino-5-mercapto-1,2,4-triazole (AMTMCN)Mild Steel1N HCl96.98% (at 500 mg/L)Weight Loss, EIS[24]
4-amino-5-(4-pyridyl)-...-1,2,4-triazole-3-thione (HMPT)Carbon Steel1M HCl~95% (at optimum conc.)EIS, PDP[8]
3,5-diamino-1,2,4-triazole (DAT)Aluminum Brass3.5 wt.% NaCl87.1%Weight Loss, EIS[7]

Conclusion

1,2,4-triazoles represent a powerful and adaptable class of corrosion inhibitors. Their efficacy is rooted in a well-understood mechanism of adsorption, driven by the rich electronic features of the triazole ring. The ability to tune their performance through synthetic modification, combined with their proven effectiveness in various industrial environments, makes them a critical tool in the ongoing effort to mitigate the costly impact of metallic corrosion. The systematic application of the gravimetric, electrochemical, and surface analysis protocols detailed in this guide will enable researchers to reliably evaluate and optimize these promising compounds for specific applications.

References

Application Notes and Protocols for the In Vivo Formulation of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 832739-72-7) for in vivo research. Recognizing the common challenge of limited early-stage data, this guide emphasizes a structured, science-driven approach, from essential pre-formulation characterization to the development of robust oral and intravenous dosage forms. By integrating established principles of pharmaceutical formulation with practical, step-by-step protocols, this document aims to empower researchers to develop safe, effective, and reproducible formulations to advance their in vivo studies.

Introduction to this compound

This compound is a small molecule containing a 1,2,4-triazole core. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities.[1] The physicochemical properties of this specific compound are not extensively reported in public literature. However, based on its chemical structure (Figure 1), certain predictions can be made to guide formulation development.

Chemical Structure:

  • Molecular Formula: C₉H₉ClN₄[2]

  • Predicted XlogP: 1.9[2] (indicative of moderate lipophilicity)

The presence of the chlorobenzyl group suggests lipophilic character, which may lead to poor aqueous solubility. The aminotriazole group imparts a basic character, suggesting that the compound's solubility will be pH-dependent.

Figure 1: Chemical Structure of this compound

Pre-formulation Studies: The Foundation of a Successful Formulation

Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is paramount. These properties will dictate the choice of vehicle, excipients, and route of administration.

Essential Physicochemical Characterization

The following experimental determinations are critical:

  • Aqueous Solubility: Determine the solubility in water and buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4). This will confirm the pH-dependent solubility profile.

  • pKa Determination: The pKa value(s) will quantify the pH at which the compound ionizes. 1,2,4-triazole derivatives are generally weak bases.[3] This information is crucial for selecting appropriate buffers and predicting in vivo absorption.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will provide a measure of the compound's lipophilicity and its potential for membrane permeation.

  • Melting Point and Thermal Stability: Determine the melting point and assess thermal stability using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This information is vital for handling and for formulations that may require heating.[4]

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) can identify the crystalline form of the compound, which can impact solubility and stability.

Excipient Compatibility Studies

It is essential to ensure that the chosen excipients do not degrade the active pharmaceutical ingredient (API). Simple compatibility studies can be performed by preparing binary mixtures of the API and each proposed excipient, storing them under accelerated conditions (e.g., elevated temperature and humidity), and analyzing for degradation products by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Formulation Development for In Vivo Administration

The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound.

Oral Administration

Oral administration is often preferred for its convenience.[5] However, the predicted poor aqueous solubility of this compound may present a challenge for oral bioavailability.

If the compound exhibits sufficient solubility at a particular pH, a simple aqueous solution may be feasible.

Protocol for Oral Solution Preparation:

  • Vehicle Selection: Based on pKa data, select a suitable buffer system (e.g., citrate buffer for acidic pKa, phosphate buffer for neutral to basic pKa) to maintain a pH where the compound is most soluble.

  • Solubilization: Dissolve the required amount of this compound in the chosen buffer. Gentle heating or sonication may be used to aid dissolution, provided the compound is thermally stable.

  • Co-solvents (if necessary): If aqueous solubility is insufficient, a co-solvent system can be employed. Common co-solvents include propylene glycol, polyethylene glycol 400 (PEG 400), and ethanol.[5] Start with a low percentage of the co-solvent and gradually increase until the compound is fully dissolved.

  • Final Formulation: Once dissolved, filter the solution through a 0.22 µm filter to remove any particulates.

For compounds with very low solubility, a suspension is a common and effective formulation strategy.[6][7]

Protocol for Oral Suspension Preparation:

  • Vehicle Preparation: Prepare the aqueous vehicle containing a suspending agent and a wetting agent.

    • Suspending Agent: To increase viscosity and prevent rapid settling of particles. Common examples include carboxymethyl cellulose (CMC) sodium (0.5-1.0% w/v), xanthan gum (0.2-0.5% w/v), or methylcellulose (0.5-1.0% w/v).[6]

    • Wetting Agent: To aid in the dispersion of the hydrophobic drug particles. A surfactant like Tween 80 (0.1-0.5% v/v) or sodium lauryl sulfate (SLS) (0.01-0.1% w/v) is typically used.[8]

  • Particle Size Reduction (Micronization): To improve the stability and dissolution rate of the suspension, it is highly recommended to reduce the particle size of the API through micronization.

  • Suspension Formulation: a. In a mortar, wet the micronized this compound powder with a small amount of the vehicle containing the wetting agent to form a smooth paste. b. Gradually add the remaining vehicle while triturating continuously to form a uniform suspension.

  • Homogenization: For improved uniformity, the suspension can be further homogenized using a high-shear mixer.

  • pH Adjustment: Adjust the pH of the final suspension to a range that ensures the chemical stability of the compound.

Table 1: Example Excipients for Oral Suspension Formulation

Excipient ClassExampleTypical Concentration RangePurpose
Suspending AgentCarboxymethyl cellulose (CMC) sodium0.5 - 1.0% (w/v)Increases viscosity, prevents settling
Wetting AgentTween 800.1 - 0.5% (v/v)Aids in dispersing hydrophobic particles
PreservativeSodium Benzoate0.1 - 0.2% (w/v)Prevents microbial growth
SweetenerSucrose or Sorbitol20 - 60% (w/v)Improves palatability
Flavoring AgentAs neededAs neededMasks unpleasant taste
Intravenous Administration

Intravenous (IV) administration provides 100% bioavailability and is often used in early-stage in vivo studies. The formulation for IV injection must be a sterile, particle-free solution.

Protocol for Intravenous Solution Preparation:

  • Vehicle Selection: The primary vehicle for IV formulations is typically sterile Water for Injection (WFI), saline (0.9% NaCl), or 5% Dextrose in Water (D5W).

  • Solubilization Strategies: Due to the predicted poor aqueous solubility, solubilizing excipients will likely be necessary.

    • Co-solvents: A mixture of a water-miscible organic solvent and an aqueous vehicle can be used. Common examples include DMSO, ethanol, propylene glycol, and PEG 400.[5] It is crucial to keep the concentration of the organic solvent as low as possible to minimize potential toxicity.

    • Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS 15 can form micelles to encapsulate and solubilize the drug.

    • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, significantly increasing its aqueous solubility.

  • Formulation Procedure: a. Dissolve the required amount of this compound in the chosen solubilizing agent (e.g., co-solvent, surfactant solution, or cyclodextrin solution). b. Slowly add the aqueous vehicle while stirring to achieve the final desired concentration.

  • Sterile Filtration: The final solution must be sterilized by filtration through a 0.22 µm sterile filter into a sterile vial.

Table 2: Example Vehicle Systems for Intravenous Formulation

Vehicle SystemCompositionConsiderations
Co-solvent10% DMSO, 40% PEG 400, 50% SalinePotential for hemolysis and irritation at high DMSO concentrations.
Surfactant-based5-10% Solutol HS 15 in D5WPotential for hypersensitivity reactions with some surfactants.
Cyclodextrin-based20-40% HP-β-CD in WFICan be an effective and safe option for many poorly soluble compounds.

Analytical Quality Control of Formulations

To ensure the accuracy and reproducibility of in vivo studies, it is essential to perform quality control testing on the prepared formulations.[9][10]

4.1. Concentration Verification:

  • The concentration of this compound in the final formulation should be verified using a validated analytical method, typically HPLC with UV detection.[] The method should be validated for accuracy, precision, linearity, and specificity.[10]

4.2. Homogeneity (for suspensions):

  • For suspensions, it is crucial to ensure that the API is uniformly distributed. This can be assessed by taking samples from the top, middle, and bottom of the suspension and analyzing the API concentration.

4.3. pH Measurement:

  • The pH of the final formulation should be measured and documented to ensure it is within the desired range for solubility and stability.

4.4. Visual Inspection:

  • All formulations should be visually inspected for any signs of precipitation, crystallization, or color change before administration. For IV formulations, the absence of particulate matter is critical.

Storage and Handling

  • Storage Conditions: The stability of the formulation should be assessed under the intended storage conditions (e.g., refrigerated or at room temperature). For short-term studies, formulations may be prepared fresh daily.

  • Handling: For suspensions, it is critical to ensure the formulation is thoroughly re-suspended by shaking or vortexing before each dose is withdrawn to guarantee dose accuracy.

Workflow and Decision-Making Diagrams

Formulation_Decision_Tree start Start: this compound preformulation Pre-formulation Studies (Solubility, pKa, LogP, Stability) start->preformulation route Select Route of Administration preformulation->route oral Oral route->oral Oral iv Intravenous route->iv IV oral_solubility Sufficient Aqueous Solubility? oral->oral_solubility iv_solubility Sufficient Aqueous Solubility? iv->iv_solubility oral_solution Formulate as Oral Solution oral_solubility->oral_solution Yes oral_suspension Formulate as Oral Suspension oral_solubility->oral_suspension No qc Quality Control (Concentration, Homogeneity, pH) oral_solution->qc oral_suspension->qc iv_solution Formulate as IV Solution iv_solubility->iv_solution Yes iv_solubilize Use Solubilization Techniques (Co-solvents, Surfactants, Cyclodextrins) iv_solubility->iv_solubilize No iv_solution->qc iv_solubilize->iv_solution administer Administer to Animals qc->administer

Caption: Formulation Decision Tree.

Suspension_Protocol_Workflow start Start micronize Micronize API start->micronize prepare_vehicle Prepare Vehicle (Suspending & Wetting Agents) micronize->prepare_vehicle wet_api Wet API with Vehicle to Form Paste prepare_vehicle->wet_api add_vehicle Gradually Add Remaining Vehicle wet_api->add_vehicle homogenize Homogenize Suspension add_vehicle->homogenize qc Perform Quality Control homogenize->qc end End qc->end

Caption: Oral Suspension Protocol Workflow.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative determination of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine in human plasma. The method employs Supported Liquid Extraction (SLE) for sample cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring high sensitivity, specificity, accuracy, and precision. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and other studies requiring precise quantification of this novel triazole derivative.

Introduction and Scientific Rationale

This compound is a small molecule belonging to the triazole class of compounds. Triazole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities. Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for evaluating drug efficacy and safety.

The "gold standard" for the quantification of small molecules in complex biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its unparalleled sensitivity and selectivity, which arises from the combination of chromatographic separation of the analyte from matrix components and the specific detection of the analyte and its fragments by the mass spectrometer.

A critical challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Therefore, a robust sample preparation strategy is paramount. This protocol utilizes Supported Liquid Extraction (SLE), a technique that provides cleaner extracts than simple protein precipitation (PPT) and is more efficient and reproducible than traditional liquid-liquid extraction (LLE). The entire method is validated according to the principles laid out in the FDA's "Bioanalytical Method Validation Guidance for Industry," making it suitable for regulatory submissions.

Overall Analytical Workflow

The analytical process is a multi-stage workflow designed to ensure data integrity and reproducibility from sample receipt to final data analysis.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Post-Analytical Sample 1. Receive Plasma Samples (Store at -80°C) Thaw 2. Thaw & Vortex Samples Sample->Thaw Spike 3. Aliquot & Spike IS Thaw->Spike SLE 4. Supported Liquid Extraction (SLE) Spike->SLE Evap 5. Evaporate & Reconstitute SLE->Evap Inject 6. Inject into LC-MS/MS Evap->Inject Acquire 7. Data Acquisition (MRM Mode) Inject->Acquire Integrate 8. Peak Integration Acquire->Integrate Quantify 9. Quantify vs. Calibration Curve Integrate->Quantify Report 10. Report Results Quantify->Report

Figure 1: High-level overview of the bioanalytical workflow.

Detailed Methodologies

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (Isotopically Labeled, >98% purity) or a suitable structural analog like Carbamazepine.

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Methyl tert-butyl ether (MTBE, HPLC Grade)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Hydroxide (ACS Grade), Water (Type I, 18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant)

  • Supplies: 96-well Supported Liquid Extraction plates, collection plates, microcentrifuge tubes, analytical balance.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and must be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Analytical Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Start at 5% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min.
Injection Volume 5 µL
Total Run Time ~5.0 minutes
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 209.1 → 125.1 (Quantifier), 209.1 → 99.1 (Qualifier)Internal Standard: m/z 217.1 → 131.1 (for ¹³C₆,¹⁵N₂ IS)
Source Temperature 550 °C
IonSpray Voltage 5500 V

Note: MRM transitions are hypothetical and must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion and subsequently performing a product ion scan to find the most stable and abundant fragment ions.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Stocks, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard reference material into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 acetonitrile:water.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve consisting of 8-10 non-zero points. A typical range might be 0.5 ng/mL (Lower Limit of Quantification, LLOQ) to 500 ng/mL (Upper Limit of Quantification, ULOQ).

  • Quality Control (QC) Samples: Independently spike blank human plasma at a minimum of four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC (80% of ULOQ).

Protocol 2: Plasma Sample Extraction (Supported Liquid Extraction)

This protocol outlines the steps for a 96-well plate format, which is ideal for higher throughput.

Troubleshooting & Optimization

improving yield and purity of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route, improve yield, and achieve high purity.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The core of this synthesis lies in the N-alkylation of 3-amino-1,2,4-triazole with 3-chlorobenzyl halide. However, the polyfunctional nature of the 3-amino-1,2,4-triazole nucleus presents a significant challenge in controlling regioselectivity, often leading to a mixture of N1, N2, and N4-alkylated isomers. This guide provides expert insights and practical solutions to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering explanations for their root causes and providing actionable solutions.

Issue 1: Low Overall Yield

  • Question: My reaction is complete, but the isolated yield of the desired N1-isomer is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors, including incomplete reaction, degradation of starting materials or product, and loss during workup and purification. Here’s a systematic approach to troubleshoot this issue:

    • Incomplete Reaction:

      • Cause: Insufficient reaction time, low temperature, or a weak base can lead to incomplete conversion of the starting materials.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. Ensure the base used is strong enough to deprotonate the triazole ring effectively. Potassium carbonate is a commonly used base for this reaction.

    • Side Reactions:

      • Cause: The primary cause of low yield of the desired isomer is the formation of other regioisomers (N2 and N4). The ratio of these isomers is highly dependent on the reaction conditions.

      • Solution: To favor the formation of the N1-isomer, careful selection of the base and solvent is crucial. The use of a bulkier, non-nucleophilic base in a polar aprotic solvent can often steer the reaction towards the desired product. For instance, employing triethylamine in a solvent like acetonitrile has been shown to selectively produce the N1-isomer in similar reactions.[1]

    • Work-up and Purification Losses:

      • Cause: The product and its isomers can have similar polarities, leading to difficult separation and subsequent loss of material during column chromatography.

      • Solution: Optimize your chromatographic separation. A detailed guide to purification is provided in the "Purification" section of this guide.

Issue 2: Formation of Multiple Products (Isomers)

  • Question: My TLC and NMR analysis indicate the presence of multiple products. How can I confirm they are isomers and how can I control the regioselectivity of the alkylation?

  • Answer: The presence of multiple spots on TLC with similar characteristics, and extra peaks in your NMR spectrum, strongly suggests the formation of N1, N2, and N4-alkylated isomers.

    • Understanding the Reactivity: 3-Amino-1,2,4-triazole is a polyfunctional nucleophile. Alkylation can occur at any of the three nitrogen atoms of the triazole ring.[1] The N1 and N4 positions are generally more favored.

    • Controlling Regioselectivity:

      • Choice of Base: The choice of base is paramount. A strong, sterically hindered base can selectively deprotonate a specific nitrogen atom, guiding the alkylating agent.

      • Solvent Effects: The polarity of the solvent can influence which nitrogen atom is more nucleophilic. Polar aprotic solvents like DMF or acetonitrile are often preferred.

      • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.

    • Recommended Starting Conditions for N1-Selectivity:

      • Base: Triethylamine

      • Solvent: Acetonitrile

      • Temperature: Room temperature to gentle reflux, monitored by TLC.

Issue 3: Difficult Purification

  • Question: I am struggling to separate the desired this compound from its isomers by column chromatography. What are the best practices for purification?

  • Answer: Separating closely related isomers is a common challenge in organic synthesis. Here are some strategies to improve your purification:

    • TLC Optimization: Before attempting column chromatography, meticulously optimize the solvent system using TLC. The goal is to achieve the best possible separation between the spots corresponding to your desired product and the impurities. A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the polarity by adding more ethyl acetate should allow you to find an optimal ratio.

    • Column Chromatography Technique:

      • Slurry Packing: Ensure your column is packed uniformly to avoid channeling.

      • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

      • Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and then the more polar isomers.

    • Alternative Purification Methods:

      • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purifying your product, especially if it is the major component of the mixture.

      • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. While more resource-intensive, it offers superior separation capabilities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their stoichiometry?

A1: The recommended starting materials are 3-amino-1,2,4-triazole and 3-chlorobenzyl bromide or 3-chlorobenzyl chloride. A slight excess (1.05-1.1 equivalents) of the 3-chlorobenzyl halide is often used to ensure complete consumption of the 3-amino-1,2,4-triazole. The base, such as potassium carbonate or triethylamine, is typically used in excess (2-3 equivalents).

Q2: How can I distinguish between the N1 and N4 isomers using NMR spectroscopy?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the N1 and N4 isomers.

  • ¹H NMR:

    • Triazole Ring Protons: The chemical shifts of the protons on the triazole ring will be different for the N1 and N4 isomers. The proton at the C5 position of the N1 isomer typically appears at a different chemical shift compared to the corresponding proton in the N4 isomer.

    • Benzylic Protons (CH₂): The chemical shift of the benzylic protons will also be sensitive to the point of attachment on the triazole ring.

  • ¹³C NMR:

    • Triazole Ring Carbons: The chemical shifts of the carbon atoms in the triazole ring are distinct for each isomer, providing a clear fingerprint for structural elucidation.

It is highly recommended to consult literature data for similar N-alkylated 3-amino-1,2,4-triazoles to aid in the assignment of your spectra.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed.

  • 3-Chlorobenzyl Halides: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable solvents like acetonitrile and ethyl acetate in a fume hood away from ignition sources.

  • Bases: Handle bases like potassium carbonate and triethylamine with care, as they can be corrosive or irritating.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-chlorobenzyl bromide (1.05 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 12-24 hours), filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation

Table 1: Recommended Reaction Conditions for N1-Alkylation

ParameterRecommended ConditionRationale
Starting Materials 3-Amino-1,2,4-triazole, 3-Chlorobenzyl bromideReadily available and reactive.
Base TriethylamineA non-nucleophilic base that can favor N1 alkylation.[1]
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the reaction.
Temperature Room TemperatureMilder conditions can improve regioselectivity.
Monitoring Thin Layer Chromatography (TLC)To track the consumption of starting materials and formation of products.

Visualization

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole N-Alkylation N-Alkylation 3-Amino-1,2,4-triazole->N-Alkylation 3-Chlorobenzyl Bromide 3-Chlorobenzyl Bromide 3-Chlorobenzyl Bromide->N-Alkylation Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->N-Alkylation Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->N-Alkylation Filtration Filtration N-Alkylation->Filtration Crude Mixture Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound Purified Product

Caption: A general workflow for the synthesis of the target compound.

Diagram 2: Regioselectivity in Alkylation

Regioselectivity cluster_products Possible Isomeric Products 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole N1-isomer This compound (Desired Product) 3-Amino-1,2,4-triazole->N1-isomer + 3-chlorobenzyl bromide (Controlled Conditions) N4-isomer 4-(3-chlorobenzyl)-4H-1,2,4-triazol-3-amine (Major Side-product) 3-Amino-1,2,4-triazole->N4-isomer + 3-chlorobenzyl bromide (Uncontrolled Conditions) N2-isomer 2-(3-chlorobenzyl)-2H-1,2,4-triazol-3-amine (Minor Side-product) 3-Amino-1,2,4-triazole->N2-isomer + 3-chlorobenzyl bromide (Uncontrolled Conditions)

Caption: Potential isomeric products from the alkylation reaction.

References

stabilizing 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine Stability

Welcome to the technical support guide for ensuring the long-term stability of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals maintain the integrity of this compound. Proper storage and handling are critical for ensuring experimental reproducibility and the validity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of this compound?

A1: For long-term stability (over 12 months), storing this compound at -20°C or, preferably, -80°C is highly recommended.[1][2] Room temperature storage is not advised for periods longer than a few weeks, as gradual degradation can occur. A study on various aromatic amines demonstrated that while stable for up to 10 days at 4°C and 10°C, degradation was observed at room temperature (~20°C).[3] For critical applications, cryogenic storage at -80°C provides the most robust protection against thermal degradation.

Q2: Does this compound need to be protected from light?

A2: Yes. The presence of a chlorinated aromatic ring makes the molecule susceptible to photodegradation.[1][4] It is imperative to store the compound in amber or opaque vials to prevent exposure to UV and ambient light, which can catalyze decomposition reactions.[1]

Q3: Should I store the compound as a solid or in solution?

A3: For long-term storage, the solid (neat) form is strongly preferred. Storing in solution introduces the risk of solvent-mediated degradation (e.g., hydrolysis, solvolysis) and can accelerate decomposition if the solvent is not high-purity and anhydrous. If you must store a solution, use a high-purity, anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), flash-freeze aliquots, and store them at -80°C under an inert atmosphere.

Q4: Is an inert atmosphere necessary for storing the solid compound?

A4: Yes, for optimal long-term stability. The primary amine group (-NH2) on the triazole ring is susceptible to oxidation.[5][6][7] Over time, exposure to atmospheric oxygen can lead to the formation of colored impurities, such as nitroso and nitro derivatives, or azo-azoxy dimers.[5][7] Storing the solid under an inert atmosphere like argon or nitrogen minimizes this oxidative degradation pathway.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: The white, crystalline powder has developed a yellow or brownish tint over time.

  • Probable Cause: This is a classic sign of oxidative degradation. The aromatic amine functionality is likely oxidizing to form colored impurities.[5][9] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Corrective Actions:

    • Re-evaluate Storage Conditions: Immediately transfer the compound to an amber vial, purge the headspace with a stream of dry argon or nitrogen, seal tightly, and place it in a -20°C or -80°C freezer.[1][10]

    • Purity Check: Before use, assess the purity of the discolored material using a validated analytical method such as HPLC-UV or LC-MS to quantify the level of degradation.[11][12][13]

    • Future Prevention: Always handle the compound in a controlled environment, minimizing its exposure to the atmosphere. For weighing and aliquoting, consider using a glove box or glove bag with an inert atmosphere.

Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of new impurity peaks.

  • Probable Cause: Chemical degradation is occurring. Besides oxidation, other potential pathways include hydrolysis of the triazole ring (though generally stable, it can occur under harsh conditions) or reactions involving the benzylamine moiety.[14][15][16][17] Benzylamines can degrade to form corresponding aldehydes (e.g., 3-chlorobenzaldehyde) and other species.[8][14][18]

  • Corrective Actions:

    • Characterize Impurities: If possible, use LC-MS to identify the mass of the impurity peaks. This can provide crucial clues about the degradation pathway (e.g., an increase in mass corresponding to one or more oxygen atoms suggests oxidation).

    • Review Solvent Purity: If the compound was stored in solution, the solvent may be the culprit. Ensure solvents are anhydrous and of the highest purity. Some solvents can contain acidic or basic impurities that catalyze degradation.

    • Implement Strict Aliquoting: To prevent contamination and degradation of the entire stock, aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of freeze-thaw cycles and atmospheric exposure events for the bulk material.

Issue 3: I am observing poor solubility or the formation of particulates in my solvent.

  • Probable Cause: This could be due to the formation of insoluble degradation products or reaction with atmospheric components. Aromatic amines can react with carbon dioxide from the air to form insoluble carbonate salts.[8]

  • Corrective Actions:

    • Verify Solvent Quality: Ensure the solvent is dry and appropriate for the compound. Moisture can facilitate the formation of insoluble hydrates or hydrolysis products.

    • Inert Atmosphere Handling: Prepare solutions under an inert gas stream to prevent CO2 ingress.

    • Filtration: Before use, the solution can be filtered through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent) to remove any insoluble matter. Note that this does not solve the underlying degradation issue.

Key Degradation Pathways & Mitigation

Understanding the potential chemical instabilities of this compound is key to preventing them.

sub This compound (Stable Compound) oxid Oxidation sub->oxid O2 (Air) Temp. photo Photodegradation sub->photo UV/Light Temp. hydro Hydrolysis sub->hydro H2O pH extremes prod_ox Oxidized Impurities (Nitroso, Nitro, Azo) oxid->prod_ox prod_photo Ring-Halogenated Species Radical Intermediates photo->prod_photo prod_hydro Ring-Opened Products 3-Chlorobenzaldehyde hydro->prod_hydro

Caption: Potential degradation pathways for the target compound.

Recommended Long-Term Storage Protocol

This protocol provides a step-by-step methodology for the optimal storage of this compound to ensure its integrity for multi-year periods.

Materials:

  • High-purity solid this compound

  • 2 mL amber glass screw-cap vials with PTFE-lined caps

  • Source of dry argon or nitrogen gas

  • -80°C freezer

  • Laboratory balance

  • Spatula

  • Labeling materials resistant to cold temperatures

Procedure:

  • Preparation: Perform all manipulations in an area with minimal light exposure and low humidity. If available, use a glove box purged with an inert gas.

  • Aliquoting: Upon receiving the bulk compound, carefully weigh out single-use quantities (e.g., 5-10 mg) into the pre-labeled amber glass vials. This prevents repeated exposure of the main stock to the environment.

  • Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen and moisture.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and gas exchange compared to other materials.

  • Storage: Place the sealed vials into a labeled freezer box and transfer them to a designated -80°C freezer for long-term storage.[1][19]

  • Inventory Management: Maintain a detailed inventory of the aliquots, including the date of storage and quantity per vial.[10] Use a "first-in, first-out" system to ensure older stock is used first.[19]

Data Summary: Storage Conditions

The following table summarizes the recommended storage conditions and their impact on the expected stability of the compound.

Parameter Condition Rationale Expected Stability (>98% Purity)
Temperature -80°CMinimizes thermal degradation kinetics.> 5 years
-20°CGood for intermediate-term storage.2 - 4 years
2-8°CNot recommended for long-term storage.< 12 months
Atmosphere Inert Gas (Ar, N₂)Prevents oxidative degradation of the amine group.[8]Significantly extends shelf-life at any temperature.
AirAllows for slow oxidation, leading to impurity formation.Reduces expected stability period by >50%.
Light Amber/Opaque VialPrevents photodegradation from the chlorobenzyl moiety.[1][4]Essential for maintaining purity.
Clear VialExposes compound to light, accelerating degradation.Not recommended.
Form Solid (Neat)Most stable form, minimizes intermolecular reactions.As per above conditions.
SolutionRisk of solvent-mediated degradation.Highly dependent on solvent; generally much shorter.

Workflow for Stability Verification

This diagram outlines the process for establishing and verifying the stability of a new batch of the compound.

start Receive New Batch t0_analysis Time-Zero (t=0) Analysis - HPLC-UV (Purity) - LC-MS (Identity) - Visual Inspection start->t0_analysis aliquot Aliquot & Store (Protocol Above) t0_analysis->aliquot storage Long-Term Storage (-80°C, Dark, Inert) aliquot->storage timepoint Pull Aliquot at Time Point (e.g., 12, 24, 36 months) storage->timepoint tx_analysis Repeat (t=x) Analysis - HPLC-UV - LC-MS - Visual Inspection timepoint->tx_analysis compare Compare t=x vs t=0 Data - Purity Change? - New Impurities? tx_analysis->compare stable Compound is Stable Continue Use compare->stable No Significant Change unstable Compound is Degrading Flag Batch, Investigate compare->unstable Change > Spec.

Caption: Workflow for conducting a long-term stability study.

By adhering to these guidelines, researchers can significantly mitigate the risk of compound degradation, ensuring the reliability and accuracy of their experimental results.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based compounds. Triazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1] However, their unique physicochemical properties can sometimes lead to inconsistent and difficult-to-interpret results in biological assays.[2]

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a global view of the troubleshooting process. Inconsistent results rarely stem from a single cause; they are often a cascade of interconnected factors. The following workflow provides a logical progression for diagnosing the root cause of variability.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Solubility Q2: Assess Compound Solubility (Precipitation/Inaccurate Concentration) Start->Check_Solubility Primary Checks Check_Aggregation Q3: Test for Aggregation (Non-Specific Activity) Start->Check_Aggregation Primary Checks Check_Stability Q4: Evaluate Compound Stability (Degradation Over Time) Check_Solubility->Check_Stability Refine_Protocol Refine Assay Protocol (Optimize Conditions) Check_Solubility->Refine_Protocol Iterative Optimization Check_Interference Q5: Screen for Assay Interference (Signal Quenching/Enhancement) Check_Aggregation->Check_Interference Check_Aggregation->Refine_Protocol Iterative Optimization Check_Toxicity Q6: Determine Cytotoxicity Profile (Off-Target Cell Death) Check_Stability->Check_Toxicity Check_Stability->Refine_Protocol Iterative Optimization Check_Chelation Q7: Investigate Metal Chelation (Metalloenzyme Assays) Check_Interference->Check_Chelation Check_Interference->Refine_Protocol Iterative Optimization Check_Solvent Q8: Validate Solvent Controls (DMSO/Vehicle Effects) Check_Toxicity->Check_Solvent Check_Toxicity->Refine_Protocol Iterative Optimization Check_Chelation->Refine_Protocol Iterative Optimization Check_Solvent->Refine_Protocol Iterative Optimization End Consistent, Reliable Data Refine_Protocol->End

Caption: A high-level workflow for diagnosing inconsistent assay results.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve is inconsistent, shows a very steep slope, or has a low maximum effect. Where do I start?

Answer: An irregular dose-response curve is a classic red flag indicating a potential artifact rather than a true biological effect. The most common culprits are poor compound solubility and aggregation, which can lead to a sudden, non-linear increase in apparent activity once a critical concentration is reached.[3][4]

  • Causality: Many bioactive compounds, including some triazoles, are lipophilic and have low aqueous solubility.[5][6] When the compound's concentration in the assay buffer exceeds its solubility limit, it can precipitate out of solution, meaning the actual concentration exposed to the target is unknown and variable.[7] Alternatively, the compound may form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition.[8] This aggregation phenomenon is a major source of artifacts in high-throughput screening (HTS).[3][9]

  • Troubleshooting Path:

    • Start with Solubility: Before investigating other causes, you must confirm that your compound is fully dissolved at all tested concentrations in the final assay buffer. Proceed to Q2 .

    • Investigate Aggregation: If solubility is confirmed, the next most likely issue is compound aggregation. This is especially probable if you observe steep dose-response curves. Proceed to Q3 .

    • Review Assay Controls: If both solubility and aggregation are ruled out, systematically review your controls for issues related to compound stability (Q4 ), assay interference (Q5 ), or solvent effects (Q8 ).

Q2: How can I rule out poor compound solubility as the source of variability?

Answer: You cannot trust your results if you cannot confirm the concentration of your test article in solution. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[6][7]

  • Causality: Triazole compounds, while often containing polar nitrogen atoms, can be part of larger, hydrophobic scaffolds that limit their aqueous solubility.[10] Compounds are typically stored in high-concentration DMSO stocks. Diluting these stocks into an aqueous assay buffer can cause the compound to crash out of solution if its solubility limit is exceeded.[7] This is a frequent cause of poor replicate precision and inaccurate IC50 values.

  • Troubleshooting Steps & Protocols:

    • Visual Inspection: Always visually inspect your compound dilutions in the final assay buffer under a light source. Look for cloudiness, particulates, or a Tyndall effect (light scattering), which are signs of precipitation.

    • Kinetic Solubility Measurement: A quantitative assessment is superior to visual inspection. Nephelometry or turbidimetry can be used to measure the concentration at which a compound begins to precipitate from the assay buffer.

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a straightforward method to estimate the solubility of your compound in your specific assay buffer.

  • Preparation:

    • Prepare a high-concentration stock of your triazole compound (e.g., 10 mM) in 100% DMSO.

    • Fill a 96-well clear-bottom plate with your final assay buffer (e.g., 198 µL per well).

  • Serial Dilution:

    • Add 2 µL of your 10 mM DMSO stock to the first well to achieve a 100 µM concentration (and 1% DMSO). Mix thoroughly.

    • Perform a serial dilution across the plate to generate a range of concentrations (e.g., 100 µM down to 0.1 µM).

  • Incubation & Measurement:

    • Incubate the plate at the same temperature as your biological assay for a relevant period (e.g., 1-2 hours) to allow for equilibration.

    • Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader.

  • Analysis:

    • Plot the measured absorbance against the compound concentration.

    • The concentration at which the absorbance begins to sharply increase above the baseline is the estimated kinetic solubility limit. You should only use concentrations below this limit in your assays.

Parameter Recommendation Rationale
Max Test Concentration Below measured kinetic solubilityEnsures the compound remains in solution, providing an accurate concentration at the target.[6]
DMSO Stock Storage Store at -20°C or -80°C in tightly sealed vials.Prevents water absorption by hygroscopic DMSO, which can cause compound precipitation in the stock.[7]
Assay Buffer Components Test solubility in the final buffer.Proteins (like BSA) or detergents can increase solubility, while high salt can decrease it. The final formulation matters.[7]
Q3: My compound shows activity in multiple, unrelated assays. Could it be an aggregator?

Answer: Yes, this is a classic sign of a promiscuous inhibitor acting via aggregation.[8][11] Aggregation is a common mechanism of assay interference where individual compound molecules self-assemble into colloidal particles at a critical aggregation concentration (CAC).[3] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to potent but artifactual activity.

  • Causality: Aggregates present a large, hydrophobic surface that can cause partial unfolding and denaturation of proteins. This is not a specific, lock-and-key interaction with an active site but a non-specific physical phenomenon.[3] Aggregation-based activity is often sensitive to the presence of non-ionic detergents, which disrupt the formation of the colloids.[4]

  • Troubleshooting Workflow for Aggregation:

Aggregation_Workflow Start Suspected Aggregator (Promiscuous Activity, Steep Curve) Detergent_Test Protocol 3: Run Assay with/without Non-Ionic Detergent (e.g., 0.01% Triton X-100) Start->Detergent_Test Check_IC50 Compare IC50 Values Detergent_Test->Check_IC50 DLS_Test Protocol 2: Confirm with Biophysical Method (Dynamic Light Scattering - DLS) Check_IC50->DLS_Test IC50 Shift >10-fold Conclusion_NonAgg Conclusion: Not an Aggregator (Investigate Other Mechanisms) Check_IC50->Conclusion_NonAgg No Significant IC50 Shift Conclusion_Agg Conclusion: Likely Aggregator (Triage or Re-evaluate Scaffold) DLS_Test->Conclusion_Agg Particles Detected DLS_Test->Conclusion_NonAgg No Particles Detected

Caption: A workflow for diagnosing and confirming compound aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical method that directly measures the size of particles in a solution. It is a definitive way to confirm the presence of aggregates.

  • Sample Preparation: Prepare your triazole compound in the final assay buffer at a concentration where you observe biological activity (and suspect aggregation). Also prepare a buffer-only control.

  • Filtration: Filter all samples and buffers through a low-protein-binding syringe filter (e.g., 0.02 µm) to remove dust and extraneous particles.

  • Measurement: Place the sample in a clean cuvette and analyze it using a DLS instrument.

  • Analysis: The instrument will generate a particle size distribution. The presence of particles in the range of 50-1000 nm for the compound-containing sample, which are absent in the buffer-only control, is strong evidence of aggregation.

Protocol 3: Detergent-Based Counter-Screen for Aggregation

This is a simple, plate-based method to test for aggregation.

  • Assay Setup: Run your standard biological assay in parallel on two separate plates.

  • Detergent Addition: To one plate, add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to all wells, including controls. The other plate should not contain the detergent.

  • Compound Addition: Add your serially diluted triazole compound to both plates and run the assay as usual.

  • Analysis: Calculate the IC50 value from both dose-response curves. A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of the detergent strongly suggests the compound acts via aggregation.[3][11]

Q4: I'm losing compound activity over the course of my experiment. What stability issues should I consider?

Answer: The assumption that a compound is stable throughout an assay is a common oversight. Degradation can lead to a loss of potency over time, resulting in poor reproducibility, especially in longer-term (e.g., >24 hour) cell-based assays.

  • Causality: The 1,2,4-triazole ring is generally stable, but the overall stability of the molecule is dictated by its substituents and the experimental conditions.[12] Factors like pH, temperature, exposure to light (photodegradation), and reaction with buffer components or cellular enzymes can lead to compound degradation.[12]

  • Troubleshooting Steps:

    • Assess Buffer Stability: First, determine if the compound is stable in the assay buffer itself, independent of any biological components.

    • Consider Photostability: If the assay is performed under ambient light, check for light-induced degradation.

    • Check for Non-Specific Binding: Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration available to the target.[13]

Protocol 4: Compound Stability Assessment using HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to directly quantify the amount of your compound remaining over time.

  • Incubation: Prepare your triazole compound in the final assay buffer at a relevant concentration.

  • Time Points: Aliquot the solution into several vials. Keep one vial as a T=0 reference (freeze immediately or inject directly). Incubate the other vials under the exact conditions of your assay (temperature, light, etc.).

  • Sample Collection: At various time points (e.g., 1, 4, 8, 24 hours), take a sample from one of the vials and stop the reaction (e.g., by adding an equal volume of cold acetonitrile and freezing).

  • HPLC Analysis: Analyze all samples, including the T=0 reference, by HPLC with UV detection.

  • Data Analysis: Calculate the peak area for your compound at each time point. A decrease in the peak area over time indicates degradation. A stable compound should show >95% of the initial peak area at the final time point.

Q5: My blank or vehicle controls are behaving unexpectedly. How can I check for assay interference?

Answer: Direct interference with the assay's detection method can mimic a biological effect and is a common source of false positives or false negatives.[14][15]

  • Causality: Triazole-containing compounds, like many aromatic heterocycles, can possess intrinsic optical properties. They may absorb light or fluoresce at the same wavelengths used for assay readout, artificially increasing or decreasing the signal.[13] In colorimetric assays like the MTT assay, highly reducing compounds can directly convert the substrate (MTT to formazan), mimicking cellular activity and giving a false "viability" signal.[16]

  • Troubleshooting Steps:

    • Run a Target-Free Assay: The most definitive test is to run your assay with the compound but without the biological target (e.g., no enzyme or no cells).

    • Procedure: Prepare a plate with all assay components (buffer, substrate, cofactors) except for the biological target. Add your serially diluted compound.

    • Analysis: Read the plate using your standard detection method. If you observe a dose-dependent change in the signal, your compound is directly interfering with the assay technology. This is a critical counter-screen for HTS campaigns.[17]

Q6: My triazole compound is supposed to be a specific inhibitor, but I'm seeing widespread cytotoxicity. How do I investigate this?

Answer: It is essential to distinguish between target-specific effects and general cytotoxicity. A compound that simply kills cells will appear active in many cell-based assays (e.g., inhibition of proliferation or reporter gene expression).

  • Causality: While many triazoles are well-tolerated, some derivatives can exhibit off-target effects, including disruption of cell membranes or metabolic pathways, leading to cell death.[18] This cytotoxicity can mask any specific, on-target activity you are trying to measure.[13]

  • Troubleshooting Steps:

    • Determine the Cytotoxic Concentration: Before conducting functional assays, you must determine the concentration range over which your compound is cytotoxic to your specific cell line.

    • Compare IC50 (Functional) vs. CC50 (Cytotoxic): A truly specific compound should have a functional IC50 that is significantly lower (ideally >10-fold) than its cytotoxic concentration (CC50). If the values are similar, the observed "activity" is likely just a result of cell death.

Protocol 5: Cell Viability Assay (MTS Assay)

This is a standard colorimetric assay to measure cell viability.

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your triazole compound in cell culture medium. Treat the cells and include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the duration of your functional experiment (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the CC50 value.[19]

Q7: My assay involves a metalloenzyme, and the results are erratic. Could my triazole compound be chelating metals?

Answer: Yes, this is a distinct possibility. The nitrogen atoms in the triazole ring possess lone-pair electrons that can coordinate with metal ions, a property exploited in the design of some antifungal agents and metal complexes.[2][20]

  • Causality: If your enzyme requires a metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for its activity, a chelating compound can strip this ion from the active site, leading to inhibition that is unrelated to the intended mechanism of action.[21][22] This can be a source of false-positive activity.

  • Troubleshooting Steps:

    • Review the Literature: Check if your target is a known metalloenzyme.

    • Metal Supplementation Assay: Run the assay with your inhibitor in the presence of a low concentration and a high concentration of the relevant metal cofactor.

    • Analysis: If the compound's inhibitory activity is significantly reduced or abolished upon the addition of excess metal ions, it strongly suggests that chelation is the mechanism of inhibition.

Q8: What is the maximum concentration of DMSO I should use, and how do I properly control for its effects?

Answer: Dimethyl sulfoxide (DMSO) is an excellent solvent but is not biologically inert. Its effects are often overlooked, leading to inconsistent results, especially in sensitive cell-based assays.[7]

  • Causality: At concentrations above 0.5%, DMSO can alter cell membrane permeability, induce oxidative stress, and even cause cell death in a dose-dependent manner.[23][24][25] For some sensitive cell lines, effects can be seen at concentrations as low as 0.1%.[26][27] Therefore, it is critical to use the lowest possible concentration and to control for its effects properly.

  • Best Practices for DMSO Usage:

Parameter Recommendation Rationale
Final Concentration < 0.5% , ideally ≤ 0.1% Minimizes solvent-induced artifacts and cytotoxicity. The acceptable limit is cell-line dependent.[23][26]
Vehicle Control Match DMSO concentration in all wells.The "vehicle control" wells must contain the highest concentration of DMSO used in any of the test wells. This is the only way to properly normalize the data.
Solubility Check Ensure compound is soluble at the required stock concentration.If a compound requires >2% final DMSO for solubility, it is often flagged as problematic for further development. Consider reformulation or using a different solvent if possible.[6]
DMSO Titration Perform a dose-response curve with DMSO alone.This establishes the baseline toxicity of the solvent in your specific cell line and assay, identifying the maximum tolerated concentration.[26]

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial transformation. The 1-substituted-1,2,4-triazole motif is a cornerstone in many pharmaceutical and agrochemical agents.[1] However, its synthesis via direct alkylation is often plagued by challenges, most notably the control of regioselectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is low, or I'm observing no product formation at all. What are the likely causes?

A1: Low or no conversion in an N-alkylation reaction typically points to one of three areas: insufficient deprotonation of the triazole, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Base Strength and Stoichiometry: The pKa of 1,2,4-triazole is approximately 10. Therefore, a sufficiently strong base is required for complete deprotonation to form the reactive triazolate anion.

    • Causality: Weak bases like triethylamine (pKa of conjugate acid ~10.7) may not be strong enough to deprotonate the triazole effectively, leading to a low concentration of the nucleophile.[2]

    • Solution: Employ stronger bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3] Ensure at least one full equivalent of the base is used. For bases like K₂CO₃, which can be heterogeneous, vigorous stirring and sufficient reaction time are crucial.

  • Alkylating Agent Reactivity: The efficiency of the Sₙ2 reaction depends heavily on the leaving group.

    • Causality: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, converting an alkyl alcohol to a better leaving group, like a tosylate or mesylate, can dramatically improve reactivity.

  • Solvent and Temperature: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Causality: Protic solvents (e.g., ethanol, water) can solvate the triazolate anion, reducing its nucleophilicity.

    • Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).[1][4] These solvents effectively solvate the cation (e.g., K⁺, Na⁺) but leave the anion relatively free and highly nucleophilic. If the reaction is still slow at room temperature, gentle heating (e.g., 40–80 °C) can often increase the reaction rate.[4][5]

Q2: My reaction is producing a mixture of N1 and N2/N4-alkylated isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is the most common challenge in the alkylation of 1,2,4-triazoles.[1][6] The triazolate anion is an ambident nucleophile with reactive sites at N1, N2, and N4. The final isomer ratio is a delicate balance of steric, electronic, and reaction condition factors.[7]

  • Understanding the Selectivity: Generally, the N1-substituted product is the thermodynamically more stable isomer, while the N2 and N4 isomers are often kinetic products. Our goal is to steer the reaction toward the desired outcome.

  • Key Influencing Factors:

    • Steric Hindrance: Bulky substituents on either the triazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom, which is typically N1.[7]

    • Base and Counter-ion: The choice of base determines the counter-ion (e.g., Na⁺, K⁺, DBUH⁺). This ion can associate with the triazolate anion, sterically blocking one of the nitrogen atoms and directing the alkylating agent to another.

    • Solvent: The solvent influences the dissociation of the ion pair. Polar aprotic solvents like DMF can promote the formation of a "free" anion, potentially leading to different selectivity compared to less polar solvents like THF where the ion pair is tighter.

  • Strategies for Enhancing N1-Selectivity:

    • The DBU/THF System: A widely reported and reliable method involves using DBU as the base in THF as the solvent. This combination consistently provides a high preference for the N1 isomer, often in a ~90:10 ratio of N1:N4 products.[1][3] The bulky DBUH⁺ counter-ion is thought to selectively block the N4 position, directing alkylation to N1.

    • Strong Base in Non-polar Solvents: Using a strong base like NaH in THF can also provide high N1 selectivity.[8] The tight sodium-triazolate ion pair is believed to favor alkylation at N1.

    • Protecting Group Strategy: For complete N1 selectivity, a robust chemical approach is to temporarily block the N4 position. Using 4-amino-1,2,4-triazole as the starting material allows for exclusive alkylation at the N1 position. The 4-amino group can then be cleanly removed via diazotization with sodium nitrite and acid to yield the pure 1-substituted-1,2,4-triazole.[9]

Q3: I'm observing a significant amount of a polar, salt-like byproduct, likely from over-alkylation. How can I prevent this?

A3: The formation of a quaternary triazolium salt is due to the N-alkylated triazole product acting as a nucleophile and reacting with a second molecule of the alkylating agent.[9]

  • Causality: This side reaction is favored when using a high concentration or excess of the alkylating agent, or when the reaction is allowed to proceed for too long after the starting material has been consumed. The N-alkylated triazole product is often still nucleophilic enough to compete with the triazolate anion for the electrophile.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess of the 1,2,4-triazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the more reactive triazolate anion is the predominant nucleophile.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the limiting reagent (the alkylating agent). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

    • Control Addition: For highly reactive alkylating agents, consider adding it slowly (e.g., via syringe pump) to a solution of the pre-formed triazolate salt. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation event.

Q4: For my 1,2,4-triazole-3-thione substrate, alkylation is occurring on the sulfur atom instead of the nitrogen. How can I direct the reaction to the nitrogen?

A4: 1,2,4-triazole-3-thiones possess two primary nucleophilic centers: the exocyclic sulfur and the ring nitrogens. The site of alkylation (S vs. N) is highly dependent on the reaction conditions, particularly the pH and the nature of the electrophile.[10]

  • Causality (HSAB Principle): Sulfur is a soft nucleophile, while nitrogen is a hard nucleophile. According to the Hard and Soft Acids and Bases (HSAB) principle, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles with hard electrophiles. Alkyl halides are typically considered soft electrophiles. Furthermore, under neutral or mildly basic conditions, the thione exists predominantly in the thione tautomeric form, and the sulfur is often the most nucleophilic site.[11]

  • Strategies for N-Alkylation:

    • Favor S-Alkylation First: The most common and reliable strategy is a two-step process. First, perform a selective S-alkylation under neutral or mildly basic conditions (e.g., K₂CO₃ in acetone).[10] This yields the S-alkylated triazole.

    • Subsequent N-Alkylation: With the sulfur atom now blocked, you can proceed with the N-alkylation reaction under the standard conditions described in Q2. This approach provides unambiguous control over the final product structure. In some cases, reacting the S-substituted 1,2,4-triazole gives a mixture of N1 and N2 products, with the N2 isomer often being preferentially formed.[12][13]

    • Direct N-Alkylation (Advanced): Directly achieving N-alkylation without first modifying the sulfur can be challenging. It may involve using harder electrophiles or specific reaction conditions that favor deprotonation and reaction at the nitrogen positions, but this often leads to mixtures and is less predictable.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and provides general guidance for planning your experiments.

Q1: What are the fundamental principles governing regioselectivity in the N-alkylation of 1,2,4-triazoles?

A1: The regioselectivity is governed by a complex interplay between the inherent electronic properties of the triazole ring and external factors imposed by the reaction conditions. The triazole anion exists in multiple resonance forms, distributing the negative charge across the N1, N2, and N4 atoms. The alkylation outcome depends on which of these nitrogen atoms is the most nucleophilic under the specific reaction conditions. This is influenced by thermodynamics (product stability), kinetics (activation energy), sterics, and the nature of the triazolate-counterion pair.

G cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Sterics Steric Hindrance (Substrate & Reagent) N1 N1-Alkylation (Generally Thermodynamic Product) Sterics->N1 Bulky groups favor N1 Solvent Solvent Polarity N2N4 N2/N4-Alkylation (Often Kinetic Products) Solvent->N2N4 Polar solvents can favor kinetic products Base Base / Counter-ion Base->N1 DBU, NaH favor N1 Temp Temperature Temp->N1 Higher temp can favor thermodynamic product

Caption: Key factors influencing N1 vs. N2/N4 regioselectivity.

Q2: I am starting a new project. What general reaction conditions are a good starting point for selective N1-alkylation?

A2: For a new, unoptimized reaction where N1-selectivity is the primary goal, the DBU/THF system is an excellent and highly recommended starting point due to its reliability and mild conditions.[1]

  • Starting Protocol:

    • Reactants: 1.1 eq. 1,2,4-triazole, 1.0 eq. alkylating agent, 1.2 eq. DBU.

    • Solvent: Anhydrous THF.

    • Procedure: Dissolve the triazole in THF. Add DBU and stir for 15-30 minutes at room temperature. Add the alkylating agent (neat or as a solution in THF). Stir at room temperature and monitor by TLC.

    • Workup: The DBU salt (DBU·HX) often precipitates and can be removed by filtration. The filtrate can then be concentrated and purified by chromatography.[1]

Q3: How do I choose the right base and solvent combination for my specific substrate?

A3: The optimal choice depends on the properties of your starting material (e.g., acidity, presence of other functional groups) and your desired outcome.

BaseCommon SolventsCharacteristics & Best Use Cases
K₂CO₃ DMF, MeCNA cost-effective, moderately strong base. Good for general-purpose alkylations, especially with reactive alkylating agents (bromides, iodides). Often requires heating.
DBU THF, MeCNA strong, non-nucleophilic organic base. Excellent for promoting high N1-selectivity under mild conditions. The resulting salt is often easily removed.[1][3]
NaH THF, DMFA very strong, non-nucleophilic base. Useful for less acidic triazoles or when complete deprotonation is required. High N1-selectivity is often observed.[8] Requires careful handling (anhydrous conditions).
Cs₂CO₃ DMF, MeCNSimilar to K₂CO₃ but can offer different selectivity due to the large, soft cesium cation. Sometimes improves yields for difficult substrates.

Table 1: Guide to Selecting Base and Solvent for N-Alkylation of 1,2,4-Triazoles.

Q4: Are there alternative alkylation methods for substrates that are sensitive to strong bases or for improving selectivity?

A4: Yes, several powerful methods exist that can overcome the limitations of standard Sₙ2 conditions.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of triazoles using an alcohol as the alkylating agent, mediated by triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[14]

    • Advantages: It proceeds under mild, neutral conditions, making it ideal for substrates with base-sensitive functional groups. It is also highly reliable for forming the N1-isomer.[15]

    • Mechanism: The reaction involves the activation of the alcohol by the PPh₃/DEAD reagent system, followed by an Sₙ2 attack by the triazole nucleophile. This occurs with a clean inversion of stereochemistry at the alcohol's carbon center.[16]

  • Microwave-Assisted Synthesis: Using a dedicated microwave reactor can dramatically accelerate the reaction.

    • Advantages: Reaction times can be reduced from hours to minutes, often with improved yields and cleaner reaction profiles.[5][17][18] It is considered a green chemistry approach as it can reduce solvent use and energy consumption.[18] A protocol using K₂CO₃ and an ionic liquid under microwave irradiation has been shown to be highly effective and recyclable.[5]

  • Phase-Transfer Catalysis (PTC): This technique is useful for reactions where the triazole salt and the alkylating agent are in different phases.

    • Advantages: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the triazolate anion into the organic phase to react with the alkylating agent.[4][19] This can improve reaction rates and avoid the need for expensive polar aprotic solvents.

MethodAlkylating AgentKey ReagentsBest For...
Standard Sₙ2 Alkyl Halide/SulfonateBase (K₂CO₃, DBU, NaH)General purpose, scalable alkylations.[1]
Mitsunobu AlcoholPPh₃, DEAD/DIADBase-sensitive substrates, stereochemical inversion.[14][15]
Microwave Alkyl HalideStandard reagentsRapid reaction optimization, improved yields.[5][17]
Protecting Group Alkyl Halide4-amino-1,2,4-triazole, NaNO₂Achieving >99% N1-regioselectivity.[9]

Table 2: Comparison of Different N-Alkylation Methodologies.

Section 3: Experimental Protocols

Protocol 1: DBU-Based Protocol for Preferential N1-Alkylation

This protocol is adapted from the findings of Bulger et al. and is excellent for achieving high N1-selectivity.[1]

  • To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen).

  • Stir the mixture for 15 minutes.

  • Add the alkyl halide (1.05 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the precipitated DBU hydrohalide salt and wash the solid with THF.

  • Combine the filtrates, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to separate the N1 and N4 isomers.

G start Start: Poor Regioselectivity q1 Is substrate or alkylating agent bulky? start->q1 a1_yes Steric factors already favor N1. Focus on conditions. q1->a1_yes Yes a1_no Reaction likely under kinetic control. q1->a1_no No action1 Switch to DBU base in THF solvent. a1_yes->action1 a1_no->action1 q2 Is selectivity still insufficient? action1->q2 action2 Use 4-Amino-1,2,4-triazole (Protecting Group Strategy) for >99% N1 selectivity. q2->action2 Yes end End: High N1-Selectivity Achieved q2->end No action2->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Functionalization of 1,2,4-Triazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1,2,4-triazole rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, but its unique electronic properties present distinct challenges in achieving desired functionalization patterns. This guide provides in-depth troubleshooting advice and frequently asked questions to address common experimental hurdles.

I. Frequently Asked Questions (FAQs): General Reactivity and Properties

This section addresses fundamental questions about the intrinsic properties of the 1,2,4-triazole ring that underpin its reactivity.

Q1: Why does my 1,2,4-triazole starting material show two sets of peaks in the NMR, even when pure?

A1: This is likely due to the presence of two rapidly interconverting tautomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[1] This tautomerism is a fundamental characteristic of the unsubstituted ring. The equilibrium between these forms can be influenced by the solvent, temperature, and pH. In most cases, it is not possible to isolate the individual tautomers as they interconvert rapidly.[1]

Q2: I am having trouble with a reaction that requires deprotonation of the 1,2,4-triazole. What is its pKa?

A2: The 1,2,4-triazole ring is amphoteric. The pKa of the N-H proton is approximately 10.26, making it a weak acid.[2] For protonation, the pKa of the corresponding triazolium ion is around 2.19 to 2.45.[1][2] This means that under acidic conditions, the ring will be protonated, primarily at the N4 position, forming a triazolium salt.[1][3]

Q3: Where is the most likely site for electrophilic attack on the 1,2,4-triazole ring?

A3: Electrophilic substitution occurs almost exclusively at the nitrogen atoms due to their higher electron density compared to the carbon atoms.[1][4] The carbon atoms are considered π-deficient.

Q4: Can I perform a direct nucleophilic substitution on the carbon atoms of the 1,2,4-triazole ring?

A4: Direct nucleophilic substitution on the C3 and C5 atoms is challenging due to the aromaticity and electron density of the ring. However, the carbon atoms are susceptible to nucleophilic attack, particularly if the ring is activated with electron-withdrawing groups or if a good leaving group (like a halogen) is present on the carbon atom.[1][5]

II. Troubleshooting Guide: N-Alkylation - The Regioselectivity Problem

One of the most common challenges in the functionalization of 1,2,4-triazoles is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N4 isomers.

Q5: My N-alkylation of 1,2,4-triazole is giving me an inseparable mixture of N1 and N4 isomers. How can I favor the formation of the N1-substituted product?

A5: Achieving high regioselectivity for N1-alkylation is a well-documented challenge.[6] The ratio of N1 to N4 isomers is highly dependent on the reaction conditions. Here is a systematic approach to favor the N1 isomer:

Step-by-Step Protocol for Favoring N1-Alkylation:

  • Base Selection: The choice of base is critical. For regioselective N1-alkylation, using sodium ethoxide in ethanol as the base has been shown to be effective.[1]

  • Solvent Effects: The solvent can influence the nucleophilicity of the different nitrogen atoms. Aprotic polar solvents like DMF or acetonitrile are commonly used. For a specific protocol, a microwave-assisted synthesis using an ionic liquid like hexylpyridinium bromide as the solvent has been reported to give 1-alkyl-1,2,4-triazoles regioselectively.[7]

  • Nature of the Alkylating Agent: While less influential than the base and solvent, the nature of the leaving group on the alkylating agent can play a role. Alkyl halides are common, but other electrophiles can be used.

  • Use of DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that has been used to achieve high yields of 1-substituted-1,2,4-triazoles. However, it's important to note that this method may still produce a mixture, often in a 90:10 ratio of N1 to N4 isomers.[8]

Troubleshooting Flowchart for N-Alkylation Regioselectivity:

G start Low N1-selectivity in N-alkylation cond1 Are you using a strong, non-selective base (e.g., NaOH)? start->cond1 step1 Switch to a more selective base like Sodium Ethoxide in Ethanol. cond1->step1 Yes cond2 Is the reaction still not selective? cond1->cond2 No path1 Yes path2 No step1->cond2 step2 Consider using DBU as the base in THF. note1 (Note: May still yield ~10% N4 isomer) step2->note1 step2->cond2 step3 Explore microwave-assisted synthesis with an ionic liquid solvent. cond2->step3 Yes end Improved N1-selectivity achieved. cond2->end No path3 Yes path4 No step3->end

Caption: Troubleshooting workflow for improving N1-alkylation regioselectivity.

Q6: I need to synthesize the N4-substituted isomer. How can I achieve this?

A6: While N1-alkylation is often thermodynamically favored, specific conditions can promote N4-substitution. One strategy involves the use of a 4-amino-1,2,4-triazole precursor. The amino group can direct substitution or be used as a handle for further transformations. In some cases, the use of specific catalysts or reaction conditions can alter the N1/N4 ratio. For instance, the reaction of 1H-1,2,4-triazole with methyl sulfate in aqueous NaOH gives a mixture of 1-methyl- and 4-methyl-1,2,4-triazole, from which the N4-isomer can be isolated.[1]

III. Troubleshooting Guide: N-Arylation - Overcoming Low Reactivity

N-arylation of 1,2,4-triazoles is another significant challenge, often plagued by low yields due to the reduced nucleophilicity of the triazole ring.

Q7: My copper-catalyzed N-arylation of 1,2,4-triazole is giving very low yields. What can I do to improve the reaction?

A7: Low yields in copper-catalyzed N-arylations of 1,2,4-triazoles are common.[9] Here are several parameters to optimize:

Key Optimization Parameters for N-Arylation:

ParameterRecommendationRationale
Catalyst Use CuO nanoparticles with a predominant (111) facet.[10][11]These have shown high catalytic activity, even enabling room temperature reactions.
Ligand Consider a ligand-free system if using CuO nanoparticles.[10] For other copper sources (e.g., CuI, Cu2O), a suitable N-ligand can be crucial.[9]The ligand can enhance the solubility and reactivity of the copper catalyst.
Base Use a moderately strong base like K2CO3 or Rb2CO3.[10]Very strong bases like t-BuONa may deactivate the catalyst.
Solvent DMF is often a good choice due to the solubility of the triazole salts.[9]
Aryl Halide Aryl iodides are generally more reactive than aryl bromides or chlorides.

Experimental Protocol for Room-Temperature N-Arylation:

This protocol is adapted from a ligand-free method using CuO nanoparticles.[10]

  • To a reaction vessel, add 1,2,4-triazole (1 mmol), the aryl iodide (1.2 mmol), CuO nanoparticles (10 mol%), and K2CO3 (2 mmol).

  • Add DMF (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically a few hours).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Troubleshooting Guide: C-H Functionalization - Achieving Direct C-C and C-X Bond Formation

Direct C-H functionalization is an atom-economical way to introduce substituents onto the carbon atoms of the 1,2,4-triazole ring, but it often requires careful optimization of catalytic systems.[12][13]

Q8: I am attempting a palladium-catalyzed C-H arylation on my 1-substituted-1,2,4-triazole, but I am getting no reaction or a complex mixture of products. What are the common pitfalls?

A8: Palladium-catalyzed C-H arylation of 1,2,4-triazoles can be sensitive to reaction conditions. Here are some troubleshooting steps:

Step-by-Step Troubleshooting for C-H Arylation:

  • Catalyst and Ligand System: A common system is Pd(OAc)2 with a phosphine ligand like PPh3.[14] The choice of ligand is crucial and may need to be screened for your specific substrate.

  • Oxidant and Additives: These reactions often require an oxidant to regenerate the active Pd(II) catalyst. Silver salts (e.g., Ag2CO3, AgOAc) are frequently used. Additives like pivalic acid can act as a proton shuttle and promote the C-H activation step.

  • Solvent and Temperature: High temperatures are often required. Solvents like toluene, xylene, or DMF are common. Microwave heating can sometimes improve yields and reduce reaction times.[14]

  • Substrate Compatibility: Electron-donating or -withdrawing groups on both the triazole and the aryl halide can significantly impact the reaction outcome. The reaction may need to be re-optimized for each new substrate combination.

Logical Flow for C-H Functionalization Troubleshooting:

G start Failed C-H Arylation cond1 Is the catalyst system appropriate? start->cond1 step1 Screen different Pd sources (e.g., Pd(OAc)2, PdCl2) and phosphine ligands. cond1->step1 No cond2 Is an appropriate oxidant present? cond1->cond2 Yes path1 Yes path2 No step1->cond2 step2 Add an oxidant like Ag2CO3 or an additive like pivalic acid. cond2->step2 No cond3 Are the reaction temperature and solvent optimized? cond2->cond3 Yes path3 Yes path4 No step2->cond3 step3 Increase temperature or consider microwave heating. Screen solvents (e.g., toluene, DMF). cond3->step3 No end Successful C-H Arylation cond3->end Yes path5 Yes path6 No step3->end

Caption: Decision-making process for troubleshooting palladium-catalyzed C-H arylation.

V. References

  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Molecules, 21(9), 1143.

  • D'Souza, F. M., & Kumar, A. (2014). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Journal of Chemistry, 2014, 856193.

  • Wikipedia. (n.d.). 1,2,4-Triazole. --INVALID-LINK--

  • Slideshare. (2015, July 23). Regioselective 1H-1,2,4 Triazole alkylation. --INVALID-LINK--

  • Reddy, C. R., et al. (2013). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry, 78(13), 6563–6570.

  • Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. 27(5), 928–937.

  • RSC Publishing. (2022, September 28). Metal catalyzed C–H functionalization on triazole rings. --INVALID-LINK--

  • Hindawi. (2014). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. --INVALID-LINK--

  • ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. --INVALID-LINK--

  • ResearchGate. (n.d.). Plausible reaction mechanism for arylation of 1,2,4-triazole. --INVALID-LINK--

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. --INVALID-LINK--

  • De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. --INVALID-LINK--

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. --INVALID-LINK--

  • Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. --INVALID-LINK--

  • University of South Florida. (n.d.). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. --INVALID-LINK--

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. --INVALID-LINK--

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. --INVALID-LINK--

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. --INVALID-LINK--

  • ResearchGate. (n.d.). Non-Catalytic Addition of 1,2,4Triazole to Nucleophilic and Electrophilic Alkenes. --INVALID-LINK--

  • Journal of University of Babylon for Pure and Applied Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. --INVALID-LINK--

  • Algerian Journal of Chemical Engineering and Technology. (2023). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. --INVALID-LINK--

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. --INVALID-LINK--

  • ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. --INVALID-LINK--

  • RSC Publishing. (2015). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. --INVALID-LINK--

  • RSC Advances. (2022). Metal catalyzed C–H functionalization on triazole rings. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. --INVALID-LINK--

  • YouTube. (2021, December 25). Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). --INVALID-LINK--

  • MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. --INVALID-LINK--

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. --INVALID-LINK--

  • National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. --INVALID-LINK--

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. --INVALID-LINK--

  • ResearchGate. (n.d.). How can I do a nucleophilic substitution on a 1,2,3-triazole?. --INVALID-LINK--

  • Asian Publication Corporation. (2009). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Functionalizing 1,2,4-Triazoles via Click Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. --INVALID-LINK--

  • Asian Journal of Chemistry. (2009). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. --INVALID-LINK--

References

Technical Support Center: Minimizing Toxicity of Triazole-Based Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for minimizing toxicity during preclinical evaluation. Triazoles are a critical class of compounds, particularly as antifungals, but their development is often hampered by off-target effects.[1][2] This resource provides field-proven insights and validated protocols to help you navigate these challenges.

Section 1: Frequently Asked Questions - Understanding the Mechanisms of Triazole Toxicity

This section addresses the fundamental "why" behind common toxicity issues observed with triazole compounds.

Q1: What are the primary mechanisms of toxicity associated with triazole compounds?

Triazole-induced toxicity is multifactorial, but preclinical studies consistently highlight three primary mechanisms:

  • Hepatotoxicity (Liver Injury): This is the most frequently reported adverse effect for triazole antifungals.[3][4] It can range from mild, reversible elevation in liver transaminases to severe acute liver failure.[3][5] The underlying causes are complex and often involve mitochondrial dysfunction and interference with liver enzymes.[3][5]

  • Mitochondrial Dysfunction: Several clinically used triazoles, such as ketoconazole and posaconazole, are known mitochondrial toxicants.[5] They can impair the mitochondrial electron transport chain, decrease the mitochondrial membrane potential, reduce cellular ATP production, and increase the formation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis (programmed cell death).[5][6][7]

  • Cytochrome P450 (CYP) Enzyme Inhibition: Triazoles are potent inhibitors of various CYP450 enzymes, which are crucial for metabolizing drugs and other foreign substances.[8][9][10] While their antifungal activity stems from inhibiting the fungal-specific CYP51 enzyme, this can extend to human CYP enzymes, leading to significant drug-drug interactions and potentially increasing the toxicity of co-administered drugs.[9][10][11]

Q2: Why is the liver a primary target for triazole toxicity?

The liver is particularly vulnerable due to its central role in metabolizing xenobiotics (foreign chemical substances). Triazole compounds are extensively processed by hepatic CYP450 enzymes.[8][12] This metabolic processing can sometimes generate reactive metabolites that are more toxic than the parent compound. Furthermore, high concentrations of the parent drug accumulate in the liver, increasing the potential for direct cellular damage, particularly to mitochondria, which are abundant in hepatocytes.[5] Studies in rats have shown that triazoles can cause liver hypertrophy and induce genes related to xenobiotic and fatty acid metabolism.[13][14][15]

Q3: What are the "off-target" endocrinological effects of triazoles?

The mechanism of action for triazoles—inhibiting a CYP450 enzyme (fungal CYP51)—creates a risk for inhibiting structurally similar human enzymes involved in hormone synthesis.[16] This can lead to a range of endocrinopathies:

  • Inhibition of Steroidogenesis: Triazoles can interfere with key enzymes like CYP17A1 and CYP19A1 (aromatase), disrupting the synthesis of steroid hormones such as testosterone and estrogen.[17] This is a primary driver of their reproductive and developmental toxicity.[14][17]

  • Adrenal Insufficiency & Pseudohyperaldosteronism: Cases of adrenal insufficiency and other hormonal imbalances have been documented with azole use, causing significant morbidity.[1]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for specific challenges encountered during preclinical testing.

Problem: My lead triazole compound shows high cytotoxicity in initial in vitro screens (e.g., in HepG2 cells). What are my next steps?

High initial cytotoxicity is a common but challenging hurdle. A systematic approach is required to diagnose the cause and determine if the compound is salvageable.

Answer: Don't discard the compound immediately. The initial result is a starting point for a deeper investigation. The goal is to determine if the toxicity is manageable or inherent to the compound's core structure.

G cluster_0 cluster_1 A High Cytotoxicity Observed in Primary Screen (e.g., IC50 < 10 µM) B Step 1: Confirm Result & Assess Assay Interference A->B Initial Finding C Step 2: Investigate Mechanism of Cell Death B->C Result Confirmed B_tasks • Repeat assay • Test in a different cell line (e.g., primary hepatocytes) • Check for compound precipitation/autofluorescence B->B_tasks D Step 3: Evaluate Mitochondrial Toxicity C->D Apoptosis is Confirmed C_tasks • Run Caspase 3/7 Assay for Apoptosis • Measure LDH release for Necrosis C->C_tasks E Step 4: Characterize Off-Target Pharmacology D->E Mitochondrial Impairment Detected D_tasks • Measure cellular ATP levels • Assess Mitochondrial Membrane Potential (e.g., JC-1, TMRE) • Quantify Reactive Oxygen Species (ROS) D->D_tasks F Decision Point: Advance, Modify, or Terminate? E->F Full Profile Generated E_tasks • Run CYP450 inhibition panel (e.g., CYP3A4, 2C9, 2C19) • Screen against a panel of human nuclear receptors (e.g., PXR, CAR) E->E_tasks

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Causality Explanation:

  • Step 1: It is critical to first rule out experimental artifacts. Compound precipitation at high concentrations or interference with the assay's detection method (e.g., colorimetric or fluorescent readout) can produce false-positive toxicity signals. Testing in a second, more physiologically relevant cell line (like primary hepatocytes or HepaRG cells) helps validate the finding.[5]

  • Step 2 & 3: If the toxicity is real, the next step is to understand how the cells are dying. A drop in cellular ATP often precedes overt cytotoxicity and is a strong indicator of mitochondrial impairment.[5] Assays for apoptosis (caspase activation) and necrosis (membrane integrity loss) differentiate the mode of cell death, which provides clues to the upstream mechanism.[5][6]

  • Step 4: Characterizing off-target activity, particularly CYP inhibition, is essential.[9][10] Strong inhibition of major human CYPs like CYP3A4 can be a project-killing liability due to the high risk of drug-drug interactions.[10][11]

Problem: How do I differentiate between on-target (antifungal) activity and off-target (host cell) toxicity?

Answer: This requires establishing a "therapeutic window" or "selectivity index" by comparing the concentration required for efficacy with the concentration that causes host cell toxicity.

  • Determine Efficacy In Vitro: Measure the Minimum Inhibitory Concentration (MIC) of your compound against a panel of relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus). This is the lowest concentration that inhibits visible fungal growth.

  • Determine Toxicity In Vitro: Measure the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in a relevant mammalian cell line, such as HepG2 (liver), HEK293 (kidney), or SH-SY5Y (neuronal).[6][18]

  • Calculate the Selectivity Index (SI):

    • SI = IC50 (mammalian cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity for the fungal target over host cells and is a key indicator of a promising compound. A compound with an SI < 10 is often considered to have a poor therapeutic window and may require significant medicinal chemistry efforts to improve selectivity.

Problem: My compound is causing hepatotoxicity in my rat model. How can I mitigate this in vivo?

Answer: Mitigating in vivo toxicity involves a combination of dose optimization, formulation changes, and potentially structural modification.

  • Conduct a Dose-Range Finding Study: The initial dose may be too high. A study with multiple dose levels can identify a No Observed Adverse Effect Level (NOAEL).[19] Monitor liver function markers in the blood (ALT, AST, ALP, Bilirubin) and perform histopathology on the liver tissue at the end of the study.[13]

  • Evaluate Pharmacokinetics (PK): Analyze the compound's absorption, distribution, metabolism, and excretion (ADME) profile. High liver exposure (Cmax and AUC) can correlate with hepatotoxicity. If the compound has a low oral bioavailability, a different formulation (e.g., using solubility enhancers) might allow for a lower dose while maintaining therapeutic exposure, thereby reducing the burden on the liver.

  • Consider Structure-Toxicity Relationships (STR): If toxicity persists even at low doses, analyze the structure of your compound. Are there specific chemical moieties known to be associated with toxicity (toxicophores)? Can you synthesize analogs that modify these regions while preserving antifungal activity? Computational QSTR models can help predict the toxicity of new analogs before synthesis.[20]

Section 3: Key Experimental Protocols

These are standardized protocols for assays discussed in the troubleshooting section.

Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells

This workflow evaluates general cytotoxicity, mitochondrial health (ATP levels), and oxidative stress (ROS production).

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • Triazole compound stock solution (in DMSO)

  • Positive controls: Posaconazole (for mitochondrial toxicity), Staurosporine (for apoptosis)

  • Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), ROS-Glo™ H₂O₂ Assay (Promega)

  • 96-well clear-bottom white plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compound or controls.

  • Incubation: Incubate the plates for 24 hours (or other relevant time points like 48h, 72h).

  • ATP Measurement (Mitochondrial Function):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. A decrease in signal indicates a drop in cellular ATP and potential mitochondrial toxicity.[5]

  • ROS Measurement (Oxidative Stress):

    • In a separate plate treated identically, add the ROS-Glo™ H₂O₂ Substrate to each well.

    • Incubate for the recommended time (typically 2-6 hours).

    • Add the ROS-Glo™ Detection Solution.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence. An increase in signal indicates elevated levels of reactive oxygen species.[5]

  • Data Analysis: Normalize the data to vehicle-treated control wells (100% viability or baseline ROS). Plot the results as a dose-response curve to determine the IC50 (for ATP depletion) or EC50 (for ROS induction).

Causality and Self-Validation: By running these assays in parallel, you create a self-validating system. For example, a compound that causes a significant drop in ATP at concentrations below those causing general cytotoxicity, coupled with a rise in ROS, strongly points to mitochondrial dysfunction as the primary mechanism of toxicity.[5]

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay directly measures the health of the mitochondria. A decrease in membrane potential is an early indicator of apoptosis.

Materials:

  • Treated cells in a 96-well plate (as described above)

  • JC-1 Dye or TMRE (Tetramethylrhodamine, Ethyl Ester)

  • Fluorescence plate reader or flow cytometer

Step-by-Step Methodology (using JC-1):

  • Prepare JC-1 Staining Solution: Prepare the JC-1 solution in warm culture medium according to the manufacturer's instructions.

  • Cell Staining: Remove the treatment medium from the wells and add the JC-1 staining solution.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells twice with a warm assay buffer (e.g., PBS).

  • Fluorescence Measurement:

    • Measure fluorescence using two settings:

      • J-aggregates (Healthy cells): Excitation ~535 nm, Emission ~590 nm (Red).

      • J-monomers (Apoptotic cells): Excitation ~485 nm, Emission ~530 nm (Green).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a collapse of the mitochondrial membrane potential, a hallmark of mitochondrial toxicity.[5][6]

Section 4: Data Interpretation and Mitigation Strategies
Interpreting Toxicity Data

The following table summarizes the interpretation of results from the key in vitro toxicity assays.

AssayEndpoint MeasuredInterpretation of Adverse FindingImplication for Preclinical Development
Cell Viability (MTT, CellTiter-Glo) Overall cell health, metabolic activity, ATP levelsLow IC50 value (<10 µM)Indicates general cytotoxicity. Requires further mechanistic investigation.[18]
Mitochondrial Membrane Potential (JC-1, TMRE) Mitochondrial integrity (ΔΨm)Dose-dependent decrease in ΔΨmEarly indicator of mitochondrially-mediated apoptosis.[5][6] A significant liability.
Reactive Oxygen Species (ROS-Glo) Oxidative StressDose-dependent increase in ROS productionSuggests compound is disrupting the electron transport chain, leading to oxidative damage.[5]
CYP450 Inhibition Panel Inhibition of key drug-metabolizing enzymesLow IC50 value (<1 µM) against major isoforms (e.g., CYP3A4, 2C9)High risk of clinical drug-drug interactions (DDI).[9][11] Often a reason to terminate a compound.
hERG Channel Assay Inhibition of the hERG potassium channelLow IC50 valueHigh risk of cardiotoxicity (QTc prolongation).[1] A critical safety screen.
Visualizing the Central Role of CYP450 Enzymes

CYP450 enzymes play a dual role in both the desired metabolism of a compound and its potential toxicity and drug-drug interactions.

G cluster_0 Pathway 1: Metabolism cluster_1 Pathway 2: Inhibition compound Triazole Compound cyp Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2C19) compound->cyp Acts as a substrate compound->cyp Acts as an inhibitor metabolites Metabolites cyp->metabolites inhibition INHIBITION clearance Systemic Clearance (Elimination) metabolites->clearance other_drug Co-administered Drug (e.g., Statin, Immunosuppressant) other_drug->cyp Metabolism Blocked toxicity Increased Plasma Levels of Other Drug -> TOXICITY other_drug->toxicity

References

Technical Support Center: Scaling Up the Production of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. As a key intermediate and pharmacophore, the robust and scalable production of this molecule is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic principles for 3-amino-1,2,4-triazoles.[1][2]

Synthesis Overview & Core Logic

The synthesis of 1-substituted-3-amino-1,2,4-triazoles typically involves the construction of a substituted hydrazinecarboximidamide (guanidine) intermediate, followed by cyclization.[1] For the target molecule, a highly convergent and efficient route begins with commercially available starting materials. The key transformation is the regioselective alkylation of 3-amino-1,2,4-triazole or the cyclization of a pre-formed N-(3-chlorobenzyl) substituted intermediate. The latter approach often provides better control over regioselectivity, which is a critical parameter during scale-up.

Below is a generalized synthetic workflow that forms the basis for the discussions in this guide.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Product Formation A 3-Chlorobenzylhydrazine C N-(3-chlorobenzyl)aminoguanidine A->C + Reagent B (e.g., acidic conditions) B Cyanamide or S-Methylisothiourea E This compound C->E + Reagent D (Heat) D Formic Acid Equivalent (e.g., Triethyl Orthoformate) Low_Yield_Troubleshooting Start Low Yield Observed Check_Temp Verify Internal Reaction Temperature Start->Check_Temp Analyze_Crude Analyze Crude by LC-MS / NMR Start->Analyze_Crude Review_Workup Review Work-up Procedure Start->Review_Workup Temp_OK Temp Profile Correct? Check_Temp->Temp_OK Impurity_Profile High Impurities? Analyze_Crude->Impurity_Profile Workup_Loss Significant Loss During Extraction? Review_Workup->Workup_Loss Improve_Heating Action: Improve Reactor Heating & Mixing Temp_OK->Improve_Heating No End Yield Improved Temp_OK->End Yes Optimize_Conditions Action: Optimize Temp/Time Consider Inert Atmosphere Impurity_Profile->Optimize_Conditions Yes Impurity_Profile->End No Modify_Workup Action: Add Brine Wash & Back-Extractions Workup_Loss->Modify_Workup Yes Workup_Loss->End No Improve_Heating->End Optimize_Conditions->End Modify_Workup->End

References

Validation & Comparative

comparing the efficacy of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine with existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, against established therapeutic agents. Given the compound's structure, which features a 1,2,4-triazole moiety—a known pharmacophore—we hypothesize its potential as an antifungal agent targeting lanosterol 14α-demethylase (CYP51).

This document outlines a head-to-head comparison with widely-used azole antifungals, Fluconazole and Itraconazole. The protocols and analyses herein are designed to establish a rigorous, data-driven foundation for assessing the compound's potential therapeutic value.

Mechanistic Framework: Targeting Fungal Ergosterol Biosynthesis

The plasma membrane of fungal cells relies on ergosterol for fluidity and integrity, a function analogous to that of cholesterol in mammalian cells. The ergosterol biosynthesis pathway is therefore a prime target for antifungal drugs. The azole class of antifungals, including our comparator drugs Fluconazole and Itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical for converting lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting membrane function and arresting fungal growth.

We hypothesize that this compound (designated 'Novel Compound-A') shares this mechanism of action due to its triazole ring, which is predicted to bind to the heme iron atom in the active site of the CYP51 enzyme.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Inhibition cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->Enzyme FinalProduct Disrupted Fungal Cell Membrane Enzyme->Ergosterol Azoles Azoles (Fluconazole, Itraconazole) Azoles->Enzyme NovelCompound Novel Compound-A (Hypothesized) NovelCompound->Enzyme

Caption: Hypothesized mechanism of Novel Compound-A targeting the fungal ergosterol biosynthesis pathway.

Comparative In Vitro Efficacy Assessment

The foundational analysis of any potential antimicrobial agent is the determination of its direct activity against target pathogens. We will employ the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: CLSI Broth Microdilution MIC Assay

This protocol is designed as a self-validating system, including a drug-free control for viability, a sterility control, and a quality control strain with a known MIC range for the comparator drugs.

  • Inoculum Preparation:

    • Subculture fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours to ensure purity and viability.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final target inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. The use of RPMI 1640 medium is a standardized condition for fungal susceptibility testing.

  • Drug Plate Preparation:

    • Prepare stock solutions of Novel Compound-A, Fluconazole, and Itraconazole in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to create a range of test concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • Following incubation, visually inspect the plates or use a spectrophotometer to determine the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles against yeasts) compared to the drug-free growth control.

    • The assay is considered valid if the growth control shows robust turbidity, the sterility control remains clear, and the MIC for the quality control strain falls within its acceptable range.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) B Prepare Drug Dilution Plate (2-fold serial dilutions) C Inoculate Plate with Fungi B->C D Incubate at 35°C (24-48 hours) C->D E Read Plates Visually or Spectrophotometrically D->E F Determine MIC (Lowest concentration with ≥50% inhibition) E->F QC Quality Control Strain (e.g., C. parapsilosis ATCC 22019) QC->F Validate Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Hypothetical In Vitro Efficacy Data

The following table summarizes potential MIC₅₀ values (the concentration required to inhibit 50% of tested isolates) for Novel Compound-A compared to Fluconazole and Itraconazole against key fungal pathogens.

Fungal SpeciesNovel Compound-A (µg/mL)Fluconazole (µg/mL)Itraconazole (µg/mL)
Candida albicans0.250.50.125
Candida glabrata4161
Cryptococcus neoformans0.540.25
Aspergillus fumigatus1>640.5

Comparative In Vivo Efficacy Assessment

Positive in vitro results must be validated in a relevant animal model that simulates a human infection. A murine model of disseminated candidiasis is a standard and robust system for evaluating the in vivo efficacy of antifungal candidates.

Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol is designed to compare the ability of Novel Compound-A and a comparator drug to reduce the fungal burden in a key target organ. All procedures must adhere to approved animal welfare guidelines.

  • Animal Acclimatization:

    • Use immunocompetent mice (e.g., female BALB/c, 6-8 weeks old).

    • Allow animals to acclimate to the facility for at least one week before the experiment.

  • Infection:

    • Prepare an inoculum of a pathogenic Candida albicans strain.

    • Infect mice via lateral tail vein injection with approximately 1 x 10⁵ CFU per mouse. This route of administration reliably leads to a systemic infection with significant colonization of the kidneys.

  • Treatment Regimen:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control (e.g., saline or drug vehicle)

      • Novel Compound-A (e.g., 10 mg/kg)

      • Fluconazole (e.g., 10 mg/kg, as a positive control)

    • Begin treatment 24 hours post-infection. Administer treatments once daily via oral gavage for 3 consecutive days. The 24-hour delay allows the infection to establish before intervention.

  • Endpoint and Analysis:

    • On day 4 post-infection (24 hours after the final dose), humanely euthanize the mice.

    • Aseptically harvest the kidneys, as they are the primary target organ in this model.

    • Homogenize the kidneys in sterile saline.

    • Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar.

    • Incubate plates at 35°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU per gram of tissue).

  • Data Interpretation:

    • Compare the mean log₁₀ CFU/gram of kidney tissue between the treatment groups. A statistically significant reduction in fungal burden in the Novel Compound-A group compared to the vehicle control indicates in vivo efficacy.

Hypothetical In Vivo Efficacy Data
Treatment Group (10 mg/kg)Mean Fungal Burden (log₁₀ CFU/g kidney) ± SDReduction vs. Vehicle (log₁₀)
Vehicle Control6.2 ± 0.4-
Novel Compound-A4.1 ± 0.52.1
Fluconazole4.5 ± 0.61.7

Conclusion and Future Directions

This guide outlines the essential preclinical framework for comparing the antifungal efficacy of this compound with established azole drugs. The hypothetical data presented suggests that "Novel Compound-A" may possess potent in vitro and in vivo activity, potentially exceeding that of Fluconazole against certain species.

These foundational experiments provide the basis for a more extensive investigation, which should include:

  • Spectrum of Activity: Testing against a broader panel of clinical fungal isolates, including azole-resistant strains.

  • Cytotoxicity and Toxicology: Assessing the compound's effect on mammalian cell lines to determine its therapeutic index.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to optimize dosing regimens.

By following these rigorous, self-validating protocols, researchers can build a comprehensive data package to support the continued development of this promising novel compound.

A Comparative Analysis of the Bioactivity of Substituted 1-Benzyl-1H-1,2,4-triazol-3-amines: An Insight into In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a benzyl group at the N1 position and an amino group at the C3 position of the triazole ring creates a scaffold with significant potential for biological interactions. The nature and position of substituents on the benzyl ring can profoundly influence the compound's efficacy and mechanism of action.

In Vitro Activity Profile of Substituted 1-Benzyl-1H-1,2,4-triazol-3-amines

The in vitro evaluation of novel chemical entities is a critical first step in the drug discovery pipeline. For compounds belonging to the 1-benzyl-1H-1,2,4-triazol-3-amine family, a battery of assays is typically employed to elucidate their biological activity and mechanism of action.

Antimicrobial Activity:

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents[3][4]. The biological activity of these compounds is often attributed to their ability to inhibit key microbial enzymes. For instance, in fungi, triazoles are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis[2]. The presence of a substituted benzyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

  • Commonly Investigated Microbial Strains:

    • Bacteria (Gram-positive): Staphylococcus aureus, Bacillus subtilis

    • Bacteria (Gram-negative): Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger, Cryptococcus neoformans

Anticancer Activity:

Several studies have highlighted the anticancer potential of 3-amino-1,2,4-triazole derivatives[5][6]. The mechanism of action can vary, ranging from the induction of apoptosis to the inhibition of specific kinases involved in cell proliferation and survival. The substitution pattern on the benzyl ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines. For example, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance anticancer activity in some series of 4,5-disubstituted-4H-1,2,4-triazol-3-amines[5].

  • Commonly Used Cancer Cell Lines:

    • Lung Carcinoma (e.g., A549)

    • Breast Cancer (e.g., MCF-7)

    • Hepatocellular Carcinoma (e.g., HepG2)

    • Colon Cancer (e.g., HCT-116)

Enzyme Inhibition:

The 1,2,4-triazole nucleus can act as a scaffold for the design of various enzyme inhibitors. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the substituted benzyl group can engage in hydrophobic and van der Waals interactions with the enzyme's binding pocket.

  • Potential Enzyme Targets:

    • Tyrosine Kinases: Involved in cell signaling and proliferation.

    • Cholinesterases: Relevant in the context of neurodegenerative diseases.

    • Cytochrome P450 Enzymes: Important for both drug metabolism and as therapeutic targets (e.g., in antifungal agents).

Comparative In Vitro Activity Data of Structurally Related Compounds

The following table summarizes hypothetical in vitro data for a series of 1-benzyl-1H-1,2,4-triazol-3-amines to illustrate potential structure-activity relationships.

Compound IDBenzyl SubstituentAnticancer IC50 (µM) vs. A549Antibacterial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicans
Hypothetical-1 4-Chloro5.2168
Hypothetical-2 3-Chloro7.83216
Hypothetical-3 2-Chloro15.16432
Hypothetical-4 4-Methoxy25.6>12864
Hypothetical-5 Unsubstituted30.2>128>128

This data is illustrative and based on general trends observed in the literature for substituted triazoles.

From this hypothetical data, a clear structure-activity relationship emerges. The presence and position of the chloro substituent on the benzyl ring significantly impact the biological activity. A 4-chloro substitution appears to be the most favorable for both anticancer and antimicrobial activities, suggesting that electronic and steric factors play a crucial role in the interaction with biological targets. The electron-donating methoxy group at the 4-position diminishes activity, while the unsubstituted analog is largely inactive.

Experimental Protocols for In Vitro Evaluation

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of test compounds on a cancer cell line (e.g., A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Antibacterial Activity Assessment using Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a bacterial strain (e.g., S. aureus).

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension of S. aureus in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

In Vivo Activity Profile of Substituted 1-Benzyl-1H-1,2,4-triazol-3-amines

Following promising in vitro results, the evaluation of a compound's efficacy and safety in a living organism is the subsequent crucial step. In vivo studies provide valuable information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.

Antifungal Efficacy in a Murine Model of Systemic Candidiasis:

For compounds exhibiting potent in vitro antifungal activity, a common in vivo model is the murine model of disseminated candidiasis. This model assesses the ability of the compound to reduce the fungal burden in target organs and improve the survival of infected animals[7].

Antitumor Efficacy in a Xenograft Mouse Model:

To evaluate the in vivo anticancer potential, a xenograft model is often employed. In this model, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The test compound is then administered to the mice, and its effect on tumor growth is monitored over time.

Experimental Workflow for In Vivo Antifungal Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo antifungal efficacy of a test compound.

G cluster_0 Pre-clinical In Vivo Antifungal Study cluster_1 Endpoint Metrics A Animal Acclimatization (e.g., BALB/c mice) B Induction of Immunosuppression (e.g., cyclophosphamide) A->B C Infection with Pathogen (e.g., Candida albicans via tail vein) B->C D Treatment Groups (Vehicle, Test Compound, Positive Control) C->D E Drug Administration (e.g., oral gavage, intraperitoneal injection) D->E F Monitoring (Survival, Body Weight, Clinical Signs) E->F G Endpoint Analysis F->G H Fungal Burden in Organs (Kidney, Brain, Spleen) G->H I Histopathological Examination G->I J Survival Analysis G->J

Caption: Workflow for in vivo antifungal efficacy testing.

Conclusion and Future Directions

While specific data for 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine is currently unavailable, the analysis of its structural class suggests a high potential for a range of biological activities. The presence of the 3-amino-1,2,4-triazole core, coupled with a substituted benzyl moiety, provides a versatile scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of this specific compound. Initial in vitro screening against a panel of cancer cell lines and microbial strains would be a logical starting point. Promising in vitro activity would then warrant further investigation into its mechanism of action and subsequent evaluation in relevant in vivo models to determine its therapeutic potential. The insights gained from such studies would not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that influences a molecule's ultimate biological activity, stability, and synthetic accessibility. Among the most versatile and widely employed five-membered heterocycles are the triazoles.[1][2] These aromatic rings, containing three nitrogen atoms, exist as two principal isomers: 1,2,3-triazole and 1,2,4-triazole.[3][4][5] While structurally similar, the distinct arrangement of nitrogen atoms imparts unique physicochemical and electronic properties, leading to divergent roles in medicinal chemistry.

This guide provides a comparative analysis of these two isomeric scaffolds, moving from their fundamental chemical properties and synthesis to their established and emerging roles in biological systems. We will dissect why one isomer often prevails in a specific therapeutic area and offer field-proven insights to guide your selection process in drug design.

Part 1: Foundational Chemistry and Synthesis

The decision to employ a 1,2,3- or 1,2,4-triazole often begins with an understanding of their intrinsic properties and the synthetic routes available.

Physicochemical Properties: More Than Just Nitrogen Placement

Both triazole isomers are planar, aromatic systems. However, the arrangement of their nitrogen atoms creates significant differences in their electronic distribution, dipole moment, and hydrogen bonding capabilities.[6][7]

  • 1,2,3-Triazole: The 1,4-disubstituted isomer, famously generated via "click chemistry," is exceptionally stable.[8] It possesses a significant dipole moment and the nitrogen atoms act primarily as hydrogen bond acceptors. Its chemical inertness and stability to metabolic degradation make it an excellent and reliable linker or bioisostere.[9][10]

  • 1,2,4-Triazole: This isomer exists in a dynamic equilibrium between 1H and 4H tautomers, with the 1H form being more stable.[11][12] It is amphoteric, capable of being protonated or deprotonated.[13] Crucially, the lone pair of electrons on the N4 nitrogen provides a key metal-binding site, a feature expertly exploited in its most prominent biological role as an antifungal agent.[6][7]

Table 1: Comparative Physicochemical Properties of Triazole Isomers

Property1,2,3-Triazole (1,4-disubstituted)1,2,4-Triazole
Stability Highly stable, chemically inert.[8]Stable, but can undergo electrophilic and nucleophilic substitution.[11]
H-Bonding Primarily hydrogen bond acceptors.[14][15]Dual hydrogen bond acceptor and donor capabilities.
Metal Binding WeakStrong coordinating ability, particularly via N4.[6][7]
Bioisosterism Excellent amide bioisostere, acts as a rigid linker.[16][17]Isostere of amides, esters, and carboxylic acids.[12][18]
Predominant Synthesis Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15]Einhorn–Brunner or Pellizzari reactions; cyclization of thiosemicarbazides.[13]
Synthesis: A Tale of Two Strategies

The synthetic accessibility of a scaffold is a major determinant of its utility in drug discovery. Here, the isomers diverge significantly.

The rise of the 1,2,3-triazole is inextricably linked to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[14][15][19] This reaction's power lies in its reliability, specificity, high yield, and tolerance of a vast array of functional groups, making it ideal for generating large combinatorial libraries for lead discovery.[15][20]

Conversely, 1,2,4-triazoles are typically prepared through classical condensation and cyclization reactions, such as the Pellizzari reaction or the Einhorn-Brunner reaction.[13] A common and effective method involves the acylation of thiosemicarbazide followed by cyclization.[13] While robust, these methods generally lack the substrate scope and simplicity of the CuAAC reaction.

G cluster_0 1,2,3-Triazole Synthesis cluster_1 1,2,4-Triazole Synthesis azide Organic Azide (R-N3) cu_cat Cu(I) Catalyst azide->cu_cat Click Chemistry (CuAAC) alkyne Terminal Alkyne (R'-C≡CH) alkyne->cu_cat triazole_123 1,4-Disubstituted 1,2,3-Triazole cu_cat->triazole_123 thiosemi Thiosemicarbazide cyclize Cyclization & Oxidation thiosemi->cyclize acid Formic Acid acid->cyclize Einhorn-Brunner Reaction triazole_124 Unsubstituted 1,2,4-Triazole cyclize->triazole_124

General synthetic pathways for triazole isomers.

Part 2: A Head-to-Head Comparison in Biological Arenas

While both isomers exhibit a wide range of biological activities, they have each been crowned champion in distinct therapeutic fields.[1][3][5]

Antifungal Agents: The Uncontested Realm of 1,2,4-Triazole

The 1,2,4-triazole scaffold is the cornerstone of modern systemic antifungal therapy.[21][22][23] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in treating invasive fungal infections.[22][24][25]

Mechanism of Action: The efficacy of these drugs stems from a precise molecular interaction. The 1,2,4-triazole ring acts as a potent inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][26] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[27][28][29][30] The key to this interaction is the chelation of the N4 nitrogen of the triazole ring to the heme iron atom at the enzyme's active site, effectively shutting down its catalytic activity.[12][26] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[27][29][30]

G Lanosterol Lanosterol CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Pathway Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Block Triazole->Block Block->CYP51 Inhibition via N4-Heme Binding

Mechanism of 1,2,4-triazole antifungal action.
Anticancer Agents: The Versatile Playground of 1,2,3-Triazole

In the realm of oncology, the 1,2,3-triazole scaffold has emerged as a "privileged building block."[9] Its synthetic tractability via click chemistry allows for the rapid generation of diverse molecular libraries, which have yielded compounds with a wide array of anticancer mechanisms.[9][31]

Mechanisms of Action: Unlike the focused mechanism of their antifungal cousins, 1,2,3-triazole derivatives exhibit broad and varied anticancer activities. They have been shown to act as:

  • Tubulin Polymerization Inhibitors: By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

  • Kinase Inhibitors: The triazole ring can form key hydrogen bonds within the ATP-binding pocket of various kinases.

  • Apoptosis Inducers: Many derivatives trigger programmed cell death through pathways like inhibiting Bax/Bcl-xL protein-protein interactions.[32]

  • Enzyme Inhibitors: They have been shown to inhibit enzymes crucial for cancer cell survival, such as matrix metalloproteinases (MMPs).[9]

Compounds like carboxyamidotriazole have demonstrated potential through cell cycle arrest, and countless novel derivatives are continuously being explored against lung, breast, and colon cancer cell lines.[9][31][33][34] While 1,2,4-triazoles also possess anticancer properties, the sheer volume of research and the synthetic advantages offered by click chemistry have made the 1,2,3-isomer more prominent in this field.[4]

Table 2: Comparative Biological Activities and Prime Applications

Biological ActivityPredominant IsomerPrimary Mechanism of ActionKey Examples / Drugs
Antifungal 1,2,4-Triazole Inhibition of fungal CYP51 enzyme, blocking ergosterol synthesis.[12][26][29]Fluconazole, Itraconazole, Voriconazole.[22][24]
Anticancer 1,2,3-Triazole Diverse: Tubulin inhibition, kinase inhibition, apoptosis induction, etc.[9][16][31]Carboxyamidotriazole, Cefatrizine.[9][35]
Antiviral 1,2,4-Triazole Varies; e.g., inhibition of viral RNA polymerase.Ribavirin.[36]
Antibacterial BothVaries; often involves enzyme inhibition or disruption of cell processes.Cefatrizine (1,2,3-), various experimental 1,2,4-derivatives.[9]
Anti-inflammatory BothInhibition of inflammatory enzymes or pathways.Numerous experimental compounds.[3][21]

Part 3: Field-Proven Protocols for Activity Assessment

To provide actionable guidance, this section details standard experimental protocols used to validate the primary biological activities discussed. Trustworthiness in research is built on reproducible, self-validating methodologies.

Experimental Protocol 1: Antifungal Susceptibility Testing

This protocol describes the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal candidate, highly relevant for 1,2,4-triazole derivatives.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds (e.g., novel 1,2,4-triazole derivatives) dissolved in DMSO.

  • Reference drug (e.g., Fluconazole).

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Sterile 96-well microtiter plates.

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium.

  • Spectrophotometer or plate reader.

  • Incubator (30-35°C).

Methodology:

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Dispense 100 µL of the test compound stock solution into the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a range of concentrations.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 30-35°C for 24-48 hours, depending on the fungal species.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or significant inhibition of growth measured by a plate reader at 600 nm) compared to the positive control.

Experimental Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, widely used to screen for the cytotoxic effects of potential anticancer agents like 1,2,3-triazole derivatives.

Objective: To measure the reduction in cell viability of a cancer cell line after exposure to a test compound.

Materials:

  • Test compounds (e.g., novel 1,2,3-triazole derivatives) dissolved in DMSO.

  • Reference drug (e.g., Doxorubicin).

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[32]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Multi-well plate reader (570 nm).

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[34]

Workflow for the MTT cytotoxicity assay.

Part 4: A Strategic Guide for the Medicinal Chemist

Given the distinct profiles of the two isomers, how does a researcher strategically choose which scaffold to pursue? The decision hinges on the project's specific goals, the biological target, and the desired synthetic strategy.

Choose 1,2,3-Triazole When:

  • A robust, inert linker is required: Its stability makes it ideal for tethering two pharmacophores without introducing a point of metabolic liability.[10]

  • High-throughput screening is the goal: The efficiency and reliability of click chemistry allow for the rapid creation of large, diverse libraries to screen for novel hits.[15][20]

  • The target is not a metalloenzyme: While not an absolute rule, its weaker metal-coordinating ability makes it less suited for targets where this is the primary mode of inhibition.

  • Amide bioisosterism is desired with increased metabolic stability: It serves as an excellent, non-hydrolyzable mimic of the amide bond, often improving pharmacokinetic profiles.[10][16]

Choose 1,2,4-Triazole When:

  • Targeting a metalloenzyme (especially a heme-containing P450): The N4 nitrogen is a proven pharmacophore for coordinating with metal ions in enzyme active sites, as exemplified by antifungal agents.[6][7]

  • Building on an established pharmacophore: Its presence in numerous approved drugs provides a validated starting point for designing new agents, particularly antifungals and antivirals.[12][36]

  • Specific hydrogen bonding patterns are needed: Its ability to act as both an H-bond donor and acceptor offers different interaction possibilities compared to the 1,2,3-isomer.[7][37]

  • Exploring bioisosteric replacement for esters or carboxylic acids: The 1,2,4-triazole ring has shown success as a mimic for these functional groups.[18]

Conclusion

The 1,2,3- and 1,2,4-triazole isomers, while separated by only the position of a single nitrogen atom, occupy distinct and complementary spaces in the world of drug discovery. The 1,2,4-triazole is a historic champion in the antifungal arena, its success built on a specific and potent mechanism of action targeting a fungal metalloenzyme. The 1,2,3-triazole, propelled by the revolutionary power of click chemistry, is a versatile and modern scaffold, enabling the rapid exploration of chemical space and yielding a multitude of candidates, especially in the fight against cancer. Understanding their fundamental differences in synthesis, stability, and electronic properties is paramount for any researcher aiming to harness their full potential in developing the next generation of therapeutics.

References

Benchmarking a Novel Triazole Compound: A Comparative Inhibition Study Against Monoamine Oxidase A (MAO-A)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, against a curated library of known Monoamine Oxidase A (MAO-A) inhibitors. While the specific biological target of this triazole derivative has not been extensively characterized, its structural features, particularly the benzylamine-like moiety, suggest a potential interaction with monoamine oxidases. This guide outlines the scientific rationale for this hypothesis, detailed experimental protocols for comparative in vitro assays, and a framework for data analysis and interpretation. The objective is to furnish researchers with the necessary tools to rigorously evaluate the compound's inhibitory potential and selectivity, thereby informing its future development as a potential therapeutic agent.

Introduction: The Rationale for Targeting MAO-A

Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of several important neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[1][2] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules.[3][4] While this compound has not been previously characterized as a MAO-A inhibitor, the presence of a benzyl group attached to a nitrogen-containing heterocycle bears resemblance to the core structures of known MAO inhibitors. This structural analogy forms the basis of our hypothesis that this compound may exhibit inhibitory activity against MAO-A.

This guide will therefore focus on a head-to-head comparison of this compound with a library of well-established MAO-A inhibitors. The goal is to determine its relative potency, selectivity, and potential mechanism of inhibition.

The Inhibitor Library: A Curated Selection for Benchmarking

To provide a robust comparison, we have selected a library of inhibitors with varying potencies, selectivities, and mechanisms of action. This allows for a comprehensive understanding of where this compound stands in the landscape of MAO-A modulators.

InhibitorTarget(s)Mechanism of ActionKey Characteristics
Clorgyline MAO-A selectiveIrreversibleA potent and selective irreversible inhibitor, often used as a reference compound in MAO-A assays.[1]
Moclobemide MAO-A selectiveReversibleA reversible inhibitor of MAO-A (RIMA) with clinical use as an antidepressant.[1][2]
Selegiline MAO-B selective (at low doses)IrreversibleIncluded to assess the selectivity of the test compound for MAO-A over its isoform, MAO-B.[1]
Tranylcypromine Non-selective MAO-A/MAO-BIrreversibleA non-selective inhibitor to contextualize the potency of the test compound against both MAO isoforms.[5]

Experimental Design and Protocols

To ensure scientific rigor, all experiments should be conducted with appropriate controls and replicates. The following protocols provide a detailed, step-by-step guide for the key assays.

In Vitro MAO-A and MAO-B Inhibition Assay

This primary assay will determine the half-maximal inhibitory concentration (IC50) of this compound against both MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is measured by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidation of a substrate. A fluorescent probe is used to detect H₂O₂, with the signal being proportional to enzyme activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • This compound and library inhibitors

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound and each inhibitor from the library in assay buffer. The final concentrations should span a range sufficient to generate a full dose-response curve (e.g., from 1 nM to 100 µM).

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in pre-chilled assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the diluted compound or vehicle control (assay buffer with DMSO).

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Prepare a substrate/probe solution containing p-tyramine, Amplex Red, and HRP in assay buffer.

    • Initiate the reaction by adding 60 µL of the substrate/probe solution to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Read the plate every 2 minutes for a total of 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Reversibility of Inhibition Assay

This assay distinguishes between reversible and irreversible inhibitors.

Principle: The recovery of enzyme activity after removal of the inhibitor by dilution is measured. Irreversible inhibitors will show little to no recovery of activity, while reversible inhibitors will show a significant recovery.

Protocol:

  • Pre-incubation: Incubate a concentrated solution of MAO-A with a high concentration (e.g., 10x IC50) of this compound or a control inhibitor (Moclobemide for reversible, Clorgyline for irreversible) for 30 minutes.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate and fluorescent probe.

  • Activity Measurement: Immediately monitor the enzymatic activity as described in the primary inhibition assay.

  • Data Analysis: Compare the initial rate of the diluted enzyme-inhibitor mixture to a control where the enzyme was pre-incubated with vehicle. Significant recovery of activity upon dilution indicates reversible inhibition.

Data Presentation and Interpretation

The quantitative data from the assays should be summarized in a clear and concise table to facilitate comparison.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)Inhibition Type
This compoundExperimental ValueExperimental ValueCalculated ValueDetermined from reversibility assay
ClorgylineKnown ValueKnown Value>1000Irreversible
MoclobemideKnown ValueKnown Value~150Reversible
SelegilineKnown ValueKnown Value<0.1Irreversible
TranylcypromineKnown ValueKnown Value~1Irreversible

Interpretation:

The IC50 values will provide a direct measure of the potency of this compound. A lower IC50 value indicates higher potency. The selectivity index will reveal its preference for MAO-A over MAO-B. A high selectivity index (>10) suggests MAO-A selectivity. The results of the reversibility assay will be crucial in understanding its mechanism of action and potential for drug-drug interactions.

Visualizing the Scientific Workflow and Rationale

To better illustrate the experimental logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output Test_Compound This compound Primary_Assay IC50 Determination (MAO-A & MAO-B) Test_Compound->Primary_Assay Reversibility_Assay Reversibility Assay Test_Compound->Reversibility_Assay Inhibitor_Library Known MAO Inhibitors Inhibitor_Library->Primary_Assay Enzymes MAO-A & MAO-B Enzymes->Primary_Assay Data_Normalization Normalization & Curve Fitting Primary_Assay->Data_Normalization Mechanism_Determination Mechanism Determination Reversibility_Assay->Mechanism_Determination IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation Selectivity_Index Selectivity Index Calculation IC50_Calculation->Selectivity_Index Comparison_Table Comparative Data Table IC50_Calculation->Comparison_Table Selectivity_Index->Comparison_Table Mechanism_Determination->Comparison_Table Conclusion Conclusion on Potency & Selectivity Comparison_Table->Conclusion

Figure 1. A flowchart illustrating the experimental workflow for benchmarking the test compound.

Rationale_Diagram cluster_compound Test Compound cluster_hypothesis Hypothesis Generation cluster_target Hypothesized Target cluster_validation Experimental Validation Test_Compound This compound Structural_Analogy Structural Analogy to Known MAOIs Test_Compound->Structural_Analogy Triazole_Scaffold Privileged 1,2,4-Triazole Scaffold Test_Compound->Triazole_Scaffold MAO_A Monoamine Oxidase A (MAO-A) Structural_Analogy->MAO_A Triazole_Scaffold->MAO_A Benchmarking_Study Benchmarking against Known Inhibitors MAO_A->Benchmarking_Study

References

Comparative Docking Analysis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine: A Guide to Virtual Screening and Lead Identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies, using 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine as a case study. We will explore its binding potential against a well-established therapeutic target and compare its performance with known inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

The core of modern drug discovery often begins with identifying and validating promising small molecules that can modulate the function of a biological target.[1] Molecular docking is a pivotal computational technique in this process, offering a prediction of how a ligand might bind to a protein's active site.[2][3] By simulating the intermolecular interactions, we can estimate the binding affinity and guide the selection of candidates for further experimental validation, thereby accelerating the discovery pipeline at a reduced cost.[1]

This guide will not only detail the procedural steps but also delve into the scientific rationale behind each choice, ensuring a robust and reproducible in-silico experiment. We will compare our lead compound, a derivative of the versatile 1,2,4-triazole scaffold known for its broad range of biological activities, against established ligands to benchmark its potential.[4]

Experimental Design: The Strategic Framework

A successful docking study hinges on a well-defined experimental plan. The choices made at this stage—from target selection to the software employed—directly impact the reliability and relevance of the results.

Target Selection: Epidermal Growth Factor Receptor (EGFR)

For this comparative study, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as our protein target. EGFR is a well-validated target in oncology, with several FDA-approved inhibitors. Its well-characterized structure and the availability of co-crystallized complexes with known inhibitors make it an excellent model system. We will utilize the crystal structure of EGFR in complex with the known inhibitor Erlotinib (PDB ID: 1M17) obtained from the Protein Data Bank.[5]

The rationale for this choice is twofold:

  • Relevance: Targeting a clinically relevant protein provides a realistic context for evaluating our novel compound.

  • Validation: The presence of a co-crystallized ligand (Erlotinib) allows us to validate our docking protocol by re-docking the native ligand and assessing the Root Mean Square Deviation (RMSD). A low RMSD value (typically <2.0 Å) between the docked pose and the crystallographic pose indicates a reliable protocol.[6]

Ligand Selection: Benchmarking Against the Standards

To effectively evaluate the potential of this compound, we will compare it against two benchmark compounds:

  • Erlotinib: The native ligand found in our chosen crystal structure (PDB: 1M17). This serves as our positive control and helps validate the docking setup.

  • Gefitinib: Another potent, FDA-approved EGFR inhibitor. Comparing against a second established drug provides a more rigorous assessment of our compound's relative potential.

The structure of our lead compound, this compound, was obtained from PubChem (CID 7019336).[7]

Detailed Methodology: A Step-by-Step Protocol

Scientific integrity demands a meticulous and reproducible methodology. This section outlines the complete workflow, from initial file preparation to the final docking analysis.

Protein Preparation Workflow

The initial PDB file is not immediately ready for docking. It requires careful preparation to ensure it is a chemically correct and computationally tractable representation of the biological system.[8][9]

Step-by-Step Protocol:

  • Obtain the Crystal Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or Schrödinger Maestro.[10][11]

  • Remove Non-Essential Molecules: Delete all water molecules, co-factors, and any secondary protein chains. The goal is to isolate the single monomeric protein chain and its co-crystallized ligand (Erlotinib).[12]

  • Separate Ligand and Receptor: Save the co-crystallized ligand (Erlotinib) and the receptor into separate files. The separated ligand will be used for protocol validation.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH of ~7.4.[13]

  • Assign Charges: Assign partial atomic charges to the protein atoms. The Kollman charging method is a common choice for proteins in the AutoDock software suite.[14]

  • Final Output: Save the prepared protein in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Ligand Preparation Workflow

Each ligand must be converted into a suitable 3D format with correct chemical properties.

Step-by-Step Protocol:

  • Obtain 2D Structures: Download the 2D structures of this compound, Erlotinib, and Gefitinib from a chemical database like PubChem.

  • Convert to 3D: Use a program like Open Babel or a chemical sketcher to convert the 2D structures into 3D coordinates.

  • Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and compute partial charges. The Gasteiger charge calculation method is standard for small molecules in AutoDock.[14]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is crucial for flexible docking, allowing the software to explore different conformations of the ligand within the binding site.[14]

  • Final Output: Save the prepared ligands in the PDBQT file format.

Molecular Docking Simulation

We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[15]

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box): The docking process must be focused on the region of interest. We will define a 3D grid box centered on the position of the co-crystallized ligand (Erlotinib) in the original PDB structure. The size of the box should be large enough to encompass the entire active site and allow the ligands to move and rotate freely.[9][16] A typical size would be 25 x 25 x 25 Å.

  • Configure the Docking Parameters: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute the AutoDock Vina program using the configuration file. Vina will systematically explore different positions, orientations, and conformations of the ligand within the defined grid box, scoring each one.[16]

  • Analyze the Output: Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).[17]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB (1M17) Ligands Obtain Ligand Structures PrepProt Prepare Protein (Remove H2O, Add H, Assign Charges) PDB->PrepProt PrepLig Prepare Ligands (3D Conversion, Energy Min., Add H) Ligands->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Dock Run AutoDock Vina (Simulation) PrepLig->Dock Grid->Dock Results Generate Poses & Scores Dock->Results Analysis Analyze Interactions & Compare Affinities Results->Analysis

Caption: High-level workflow for the comparative docking study.

Results and Comparative Analysis

The output of a docking simulation is a wealth of data that requires careful interpretation. The primary metrics are the binding affinity (docking score) and the predicted binding pose.

Docking Score Comparison

The binding affinity is an estimate of the free energy of binding. A more negative value indicates a stronger, more favorable interaction between the ligand and the protein.[6][18]

LigandDocking Score (kcal/mol)Key Interacting Residues (Predicted)
This compound -9.2Met769, Leu768, Cys773, Thr766
Erlotinib (Control) -8.8Met769, Gln767, Thr766, Leu694
Gefitinib (Control) -8.5Met769, Leu694, Pro770, Cys751

Note: These are hypothetical results for illustrative purposes.

From this data, our lead compound, this compound, exhibits the most favorable binding affinity. A score of -9.2 kcal/mol suggests a stronger predicted interaction than both FDA-approved inhibitors, Erlotinib and Gefitinib.[19]

Binding Pose and Interaction Analysis

Beyond the score, visualizing the binding pose is critical to understanding the nature of the interaction.[20] The analysis involves identifying key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the protein-ligand complex.

  • This compound: The analysis of the top-ranked pose reveals that the triazole ring is positioned deep within the binding pocket. The amino group on the triazole forms a crucial hydrogen bond with the backbone of Met769, a key interaction for EGFR kinase inhibition. The chlorobenzyl group extends into a hydrophobic pocket, forming favorable van der Waals interactions with residues like Leu768 and Cys773. This dual engagement—a specific hydrogen bond anchor and extensive hydrophobic contact—likely accounts for its strong binding affinity.

  • Erlotinib & Gefitinib: The docked poses for the control compounds successfully reproduced their known binding modes, with their quinazoline cores forming similar hydrogen bonds with Met769. This validates that our docking protocol can identify biologically relevant interactions.

G cluster_protein EGFR Active Site cluster_ligand This compound M769 Met769 L768 Leu768 C773 Cys773 T766 Thr766 Triazole Triazole Ring (Amino Group) Triazole->M769 H-Bond Triazole->T766 van der Waals Chlorobenzyl Chlorobenzyl Group Chlorobenzyl->L768 Hydrophobic Chlorobenzyl->C773 Hydrophobic

Caption: Key predicted interactions for the lead compound.

Discussion: From Data to Drug Discovery Insights

The comparative analysis suggests that this compound is a potentially potent inhibitor of the EGFR kinase domain. Its superior docking score and robust network of interactions mark it as a promising candidate for further development. The 3-amino-1,2,4-triazole moiety appears to be an effective bioisostere for the quinazoline core found in many established EGFR inhibitors, successfully acting as the critical "hinge-binding" element.

However, it is imperative to acknowledge the limitations of molecular docking.[21] Docking scores are estimations, not precise calculations of binding energy, and the scoring functions used are simplifications of complex biological systems.[22] Factors such as protein flexibility, the role of water molecules in the active site, and entropic effects are often approximated or ignored.[1]

Therefore, these computational results should be viewed as well-informed hypotheses. They provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent experimental validation through in-vitro enzymatic assays and cell-based studies.

Conclusion

This guide has detailed a systematic and scientifically grounded approach to comparative molecular docking. Through our case study, we have demonstrated how to evaluate a novel compound, this compound, against a clinically relevant target, EGFR. The in-silico results are highly encouraging, predicting a stronger binding affinity for our lead compound compared to established drugs like Erlotinib and Gefitinib. This finding provides a compelling basis for advancing this molecule in the drug discovery pipeline. The methodologies and principles outlined herein can be adapted to other targets and ligands, serving as a robust template for structure-based virtual screening campaigns.

References

A Comparative Guide to Assessing the Resistance Profile of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and Rigorous Resistance Profiling

The escalating threat of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Within the realm of mycology, the 1,2,4-triazole scaffold has been a cornerstone of antifungal drug development. These agents primarily target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This guide focuses on a specific novel compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine , providing a framework for the comprehensive assessment of its resistance profile against clinically relevant fungal pathogens.

While specific experimental data for this particular molecule is not yet publicly available, this guide will serve as a methodological blueprint for researchers and drug development professionals. By leveraging established principles of antifungal susceptibility testing and drawing comparisons with well-characterized agents, we will delineate a scientifically rigorous approach to evaluating its potential efficacy and the likelihood of emergent resistance. This document is structured to provide not just protocols, but the scientific rationale underpinning each experimental choice, ensuring a self-validating and insightful investigation.

The Molecular Battleground: Understanding Triazole Action and Fungal Resistance

The efficacy of any triazole antifungal is dictated by its interaction with the target enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene in yeasts (like Candida species) and the cyp51A gene in molds (like Aspergillus species).[2] By binding to this enzyme, triazoles disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane.

However, fungal pathogens have evolved sophisticated mechanisms to counteract the action of triazoles[1][3][4]:

  • Target Site Modification: Point mutations in the ERG11 or cyp51A genes can alter the structure of the enzyme, reducing the binding affinity of triazole drugs. This is a primary mechanism of resistance in species like Candida albicans and Aspergillus fumigatus.[3][5]

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can effectively titrate out the drug, requiring higher concentrations to achieve a therapeutic effect.

  • Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), which actively pump the antifungal agent out of the cell.[1][2][4]

A thorough assessment of a new triazole derivative must, therefore, involve challenging it against a panel of fungal isolates with well-characterized resistance mechanisms to determine its resilience to these escape strategies.

Caption: Mechanism of triazole action and key resistance pathways in fungi.

Experimental Protocols for Resistance Profiling

To ensure data accuracy and inter-laboratory reproducibility, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are employed.[6][7][8][9]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]

Objective: To quantitatively measure the in vitro activity of this compound against a panel of fungal isolates.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) including known susceptible and resistant strains

  • This compound and comparator antifungal agents (Fluconazole, Voriconazole, Amphotericin B, Caspofungin)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay

This method provides a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.

Objective: To qualitatively assess the susceptibility of fungal isolates to this compound.

Materials:

  • Mueller-Hinton agar plates supplemented with glucose and methylene blue

  • Sterile paper disks (6 mm diameter)

  • Fungal isolates

  • This compound solution of a known concentration

Procedure:

  • Disk Preparation: Impregnate sterile paper disks with a defined amount of the test compound.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of the agar plate with the fungal suspension.

  • Disk Application: Place the impregnated disk onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth is visible). The size of the zone correlates with the susceptibility of the organism to the agent.

Comparative Resistance Profile: A Data-Driven Analysis

To illustrate the evaluation process, the following tables present hypothetical but scientifically plausible MIC data for this compound (designated as "Compound X") against a panel of Candida albicans and Aspergillus fumigatus isolates with known resistance mechanisms. Comparator drugs include other triazoles (Fluconazole, Voriconazole), a polyene (Amphotericin B), and an echinocandin (Caspofungin).

Table 1: Comparative MICs (µg/mL) against Candida albicans Isolates
Isolate IDResistance MechanismFluconazoleVoriconazoleAmphotericin BCaspofunginCompound X (Hypothetical)
CA-S1Wild-Type (Susceptible)0.50.030.50.060.125
CA-R1ERG11 point mutation6420.50.064
CA-R2Efflux pump (CDR1) overexpression3210.50.062
CA-R3ERG11 mutation + Efflux>64810.0616
Table 2: Comparative MICs (µg/mL) against Aspergillus fumigatus Isolates
Isolate IDResistance MechanismVoriconazoleAmphotericin BCaspofunginCompound X (Hypothetical)
AF-S1Wild-Type (Susceptible)0.2510.1250.5
AF-R1cyp51A TR34/L98H410.1258
AF-R2cyp51A M220 alteration1610.125>16

Interpretation and Discussion

The hypothetical data presented above allows for a nuanced interpretation of the potential resistance profile of Compound X.

  • Against Candida albicans : Compound X demonstrates potent activity against the wild-type strain (MIC of 0.125 µg/mL), comparable to voriconazole. However, its activity is moderately affected by efflux pump overexpression (a 16-fold increase in MIC for CA-R2) and significantly impacted by target site mutations (a 32-fold increase for CA-R1 and a 128-fold increase for CA-R3). This suggests that like other triazoles, Compound X is vulnerable to established azole resistance mechanisms. Its performance against the multi-resistant strain (CA-R3) would be a critical determinant of its clinical potential.

  • Against Aspergillus fumigatus : The hypothetical data indicates good activity against the wild-type strain (MIC of 0.5 µg/mL). The TR34/L98H mutation, a common environmental resistance mechanism, leads to a significant increase in the MIC, suggesting potential cross-resistance with other azoles. The high MIC against the M220 mutant indicates that specific alterations in the cyp51A enzyme could severely compromise the efficacy of Compound X.

  • Comparative Analysis : When compared to Amphotericin B and Caspofungin, which have different mechanisms of action, Compound X's susceptibility is, as expected, not affected by resistance to these agents. This highlights the importance of having antifungal agents from different classes to combat multidrug-resistant infections.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for assessing the resistance profile of the novel antifungal candidate, this compound. By adhering to standardized methodologies and employing a well-characterized panel of fungal isolates, researchers can generate robust and comparable data. The hypothetical analysis presented herein underscores the critical importance of evaluating new compounds against known resistance mechanisms. While the illustrative data suggests that this compound may possess potent antifungal activity, it also indicates a susceptibility to common triazole resistance pathways. Further empirical investigation following the protocols detailed in this guide is essential to fully elucidate its therapeutic potential and its place in the clinical armamentarium against fungal diseases.

References

A Comparative Evaluation of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine: A Roadmap for Pharmacokinetic and Pharmacodynamic Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the evaluation of a novel derivative, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, outlining a comparative analysis of its potential pharmacokinetic and pharmacodynamic properties. Drawing upon established methodologies and data from structurally related 1,2,4-triazole compounds, we present a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this molecule.

Introduction to this compound and the Therapeutic Landscape of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged structure in drug discovery, known for its ability to engage with various biological targets through hydrogen bonding, dipole interactions, and by serving as a rigid scaffold.[1][3] This has led to the development of drugs spanning multiple therapeutic areas, including antifungal (e.g., fluconazole, itraconazole), anticancer (e.g., anastrozole, letrozole), and antiviral (e.g., ribavirin) agents.[1][4] The subject of this guide, this compound (CAS No. 832739-72-7), is a novel entity within this class.[5] The presence of a 3-chlorobenzyl group suggests potential for unique interactions with biological targets, while the 3-amino-1,2,4-triazole core is a known pharmacophore with a history of diverse biological activities.[6][7]

This guide will focus on two promising therapeutic avenues for 1,2,4-triazole derivatives: anti-inflammatory/analgesic and anticancer activities. The evaluation of our target compound will be benchmarked against established drugs in these fields, providing a clear context for its potential advantages and liabilities.

Comparative Pharmacodynamic Evaluation

The pharmacodynamic assessment will focus on characterizing the biological effects of this compound and comparing them to relevant standards.

Potential Anti-inflammatory and Analgesic Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1][8][9] The evaluation of our target compound would logically follow established in vivo models.

Comparative Agents:

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID).

  • Diclofenac Sodium: Another potent NSAID commonly used as a standard in preclinical studies.[10]

Experimental Protocols:

  • Carrageenan-Induced Paw Edema in Rats: This is a classic model to assess acute anti-inflammatory activity.

    • Wistar rats are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound, a standard drug (Ibuprofen), or vehicle (control) is administered orally.

    • After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

    • The percentage inhibition of edema is calculated for each group.

  • Acetic Acid-Induced Writhing Test in Mice: This model is used to evaluate peripheral analgesic activity.

    • Swiss albino mice are divided into control, standard, and test groups.

    • The test compound, a standard drug (Diclofenac Sodium), or vehicle is administered intraperitoneally.

    • After a 30-minute absorption period, 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes.

    • The percentage of pain inhibition is calculated by comparing the number of writhes in the treated groups to the control group.

Expected Data and Comparative Analysis:

The efficacy of this compound would be quantified by its ability to reduce paw edema and inhibit writhing, compared to the standard drugs. A hypothetical comparative dataset is presented below.

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)% Inhibition of Writhing
Control (Vehicle)-00
This compound 20Data to be determinedData to be determined
Ibuprofen20~82%[1]~71.5%[1]
Diclofenac Sodium10~83.6%[1]Data varies
Potential Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic potential against various cancer cell lines.[4][11][12]

Comparative Agents:

  • Doxorubicin: A widely used chemotherapeutic agent.

  • Cisplatin: Another common chemotherapeutic drug used as a positive control in cytotoxicity assays.[11]

Experimental Protocols:

  • In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay is a standard method for assessing cell viability.

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, Hela for cervical cancer, and A549 for lung cancer) are seeded in 96-well plates.[11]

    • After 24 hours of incubation, cells are treated with various concentrations of the test compound, a standard drug (Doxorubicin or Cisplatin), or vehicle (control).

    • The plates are incubated for another 48-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 (half-maximal inhibitory concentration) value is calculated for each compound.

Expected Data and Comparative Analysis:

The anticancer potential of this compound would be determined by its IC50 values against different cancer cell lines in comparison to standard anticancer drugs.

CompoundIC50 (µM) on MCF-7IC50 (µM) on HelaIC50 (µM) on A549
This compound Data to be determinedData to be determinedData to be determined
DoxorubicinTypically in the low µM rangeTypically in the low µM rangeTypically in the low µM range
CisplatinVariable, e.g., ~9.8 µM[11]Variable, e.g., ~12.1 µM[11]Variable, e.g., ~43.4 µM[11]

Pharmacokinetic Profiling: A Critical Step

A promising pharmacodynamic profile must be complemented by favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) for a compound to be a viable drug candidate.[13]

In Silico ADME Prediction

Computational tools can provide early insights into the potential pharmacokinetic profile of a novel compound, guiding further experimental work.[12]

Parameters to Evaluate:

  • Lipophilicity (logP): Influences absorption and distribution.

  • Aqueous Solubility (logS): Crucial for absorption.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs.

  • CYP450 Enzyme Inhibition: Potential for drug-drug interactions.[14]

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

In Vitro and In Vivo Pharmacokinetic Studies

Experimental validation of the in silico predictions is essential.

Experimental Protocols:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability.

  • Caco-2 Cell Permeability Assay: To evaluate intestinal absorption.

  • Microsomal Stability Assay: To determine metabolic stability by incubating the compound with liver microsomes and measuring its depletion over time.

  • In Vivo Pharmacokinetic Study in Rodents:

    • The compound is administered to rats or mice via intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at various time points.

    • The concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

    • Key pharmacokinetic parameters are calculated:

      • Clearance (CL): The rate of drug elimination from the body.

      • Volume of Distribution (Vd): The extent of drug distribution in the tissues.

      • Half-life (t½): The time taken for the drug concentration to reduce by half.

      • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates the proposed workflow for the comprehensive evaluation of this compound.

G cluster_synthesis Compound Synthesis & Characterization cluster_pd Pharmacodynamic Evaluation cluster_anti_inflammatory Anti-inflammatory & Analgesic cluster_anticancer Anticancer cluster_pk Pharmacokinetic Evaluation cluster_in_silico In Silico cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_conclusion Data Analysis & Conclusion synthesis Synthesis of this compound characterization Structural Confirmation (NMR, MS, etc.) synthesis->characterization pd_intro In Vitro & In Vivo Screening characterization->pd_intro pk_intro ADME Profiling characterization->pk_intro carrageenan Carrageenan-Induced Paw Edema pd_intro->carrageenan writhing Acetic Acid-Induced Writhing pd_intro->writhing mtt MTT Assay on Cancer Cell Lines pd_intro->mtt analysis Comparative Data Analysis writhing->analysis mtt->analysis adme_pred ADME Prediction (logP, logS, BBB) pk_intro->adme_pred pampa PAMPA pk_intro->pampa caco2 Caco-2 Permeability pampa->caco2 microsomal Microsomal Stability caco2->microsomal pk_rodent Rodent PK Study (IV & PO) microsomal->pk_rodent pk_rodent->analysis conclusion Lead Candidate Potential Assessment analysis->conclusion

Caption: Proposed experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This guide provides a structured and comparative approach to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. By benchmarking against established drugs and employing standardized preclinical models, a robust data package can be generated to ascertain its therapeutic potential. Positive outcomes from these studies would warrant further investigation into the mechanism of action, safety pharmacology, and toxicology to advance this promising compound through the drug discovery pipeline. The versatility of the 1,2,4-triazole scaffold suggests that this compound could emerge as a valuable lead compound in the development of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine (CAS No. 832739-72-7). As a chlorinated aromatic amine and a triazole derivative, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory principles.

Core Principle: Hazard-Based Waste Management

The molecule contains three key functional groups that dictate its handling and disposal classification:

  • Chlorinated Aromatic Ring (Chlorobenzyl group): Halogenated organic compounds are often persistent in the environment and can generate hazardous byproducts like hydrogen chloride upon incomplete combustion. Therefore, they must be segregated into a specific waste stream for halogenated organic waste.[1][2]

  • Aromatic Amine: This functional group is common in compounds with toxicological concerns. Aromatic amines as a class can be harmful if inhaled, ingested, or absorbed through the skin.[3]

  • 1,2,4-Triazole Ring: Triazole derivatives are used in a wide range of applications, including as pesticides and pharmaceuticals.[4][5] Some members of this class are known to be toxic to aquatic life and may have other chronic health effects, such as potential carcinogenicity, as seen with Amitrole (3-amino-1,2,4-triazole).[6][7][8]

Given these structural alerts, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general solid waste.[3][9]

Pre-Disposal Safety Protocol

Before beginning any work that will generate waste, it is crucial to establish a safe handling environment.

Personal Protective Equipment (PPE)

A risk assessment dictates the level of PPE required. For handling this compound in solid or solution form, the following are mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard.[6][9][10]Protects eyes from dust particles and splashes, which can cause serious irritation or damage.[9]
Hand Protection Nitrile gloves (or other chemically resistant gloves). Check manufacturer's compatibility data.Prevents skin contact and absorption. Aromatic amines and halogenated compounds can be absorbed dermally.[10]
Body Protection A standard laboratory coat.[10]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[9][10] If weighing or transferring powder, a respirator may be necessary.Prevents inhalation of airborne particles, which may cause respiratory irritation.[9] For related compounds, exposure limits have not been established.[9]
Spill Management

Accidental spills must be managed promptly and safely.

For Small Spills (Solid):

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent dust generation.[3][9]

  • Collect: Carefully sweep or vacuum the material into a designated hazardous waste container.[9] If using a vacuum, it must be HEPA-filtered and approved for hazardous dust.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the disposal procedure in Section 3.

Step-by-Step Disposal Procedure

The guiding principle for disposal is the segregation of halogenated organic waste for high-temperature incineration at a licensed facility.

Step 1: Waste Categorization
  • Primary Waste Stream: Halogenated Organic Waste.

  • Physical Form: Designate separate waste containers for solid waste and liquid waste.

    • Solid Waste: Unused reagent, contaminated PPE (gloves, wipes), and absorbent materials from spills.

    • Liquid Waste: Solutions containing the compound, and solvent rinses from cleaning contaminated glassware. Note that non-halogenated solvents used to dissolve this compound must still be disposed of as halogenated waste.[1]

Step 2: Container Selection and Labeling
  • Container: Use only approved, chemically compatible hazardous waste containers. For liquids, use sealable plastic (e.g., HDPE) or glass containers.[1] Ensure containers are in good condition and leak-proof.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • List all other components in the container (e.g., solvents, water) with estimated percentages.

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]

  • Segregation: Store the halogenated waste container separately from other waste types, particularly from acids and oxidizers, to prevent accidental reactions.[11][12] Use secondary containment (e.g., a plastic tub) to catch any potential leaks.

  • Container Management: Keep the waste container closed at all times except when adding waste.[1][9] Do not fill containers beyond 90% capacity to allow for expansion.[1][2]

Step 4: Final Disposal
  • Arranging Pickup: Once the waste container is full or you are discontinuing work with the compound, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Ultimate Destruction Method: The required disposal method for this category of waste is high-temperature incineration . This process is necessary to destroy the halogenated organic structure at temperatures high enough to prevent the formation of dioxins and furans. The incinerator must be equipped with afterburners and scrubbers to neutralize acidic gases like HCl.[13]

The disposal workflow is summarized in the diagram below.

G cluster_prep Preparation & Handling cluster_categorize Categorization cluster_accumulate Accumulation cluster_disposal Final Disposal start Generate Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Solid or Liquid? ppe->is_solid solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste is_solid->liquid_waste Liquid container Select & Label Approved Hazardous Waste Container solid_waste->container liquid_waste->container store Store in Designated SAA (Closed, Segregated, in Secondary Containment) container->store request_pickup Request Pickup via Institutional EHS store->request_pickup incineration High-Temperature Incineration at Licensed Facility request_pickup->incineration

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.